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  • Product: 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-
  • CAS: 68966-42-7

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-, a fascin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-, a fascinating amphiphilic molecule with potential applications spanning from industrial processes to pharmaceutical sciences. By synthesizing established chemical principles with data on analogous compounds, this document aims to equip researchers with the foundational knowledge necessary to explore the synthesis, properties, and applications of this and related 2-alkyl-imidazoline derivatives.

Introduction: The Amphiphilic Nature of 2-Alkyl-Imidazolines

1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-, also known by its IUPAC name 2-(2-Hexyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol, belongs to the class of 2-imidazoline derivatives. These compounds are characterized by a five-membered heterocyclic ring containing two nitrogen atoms, one of which is part of an amidine functional group. The defining feature of the subject molecule is its amphiphilic nature, arising from the combination of a hydrophilic head group and a hydrophobic tail. The hydrophilic portion consists of the imidazoline ring and the N-hydroxyethyl substituent, which can engage in hydrogen bonding and protonation. The hydrophobic character is imparted by the six-carbon hexyl chain at the 2-position of the imidazoline ring. This dual character is the primary driver of the surface-active properties and self-assembly behavior of these molecules, making them valuable in a range of applications.

The imidazole moiety is a well-known scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its derivatives have been investigated for a wide array of biological activities, including as antihypertensive, analgesic, and antidepressant agents.[2] The incorporation of a lipid-like tail, as in the case of the 2-hexyl substituent, opens up possibilities for its use in drug delivery systems, such as forming micelles or modifying the surface of nanoparticles.[3][4]

Chemical Structure and Identification

The chemical structure of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- is fundamental to understanding its properties and reactivity.

Caption: 2D Chemical Structure of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-(2-Hexyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol[5]
CAS Number 68966-42-7[5]
Molecular Formula C11H22N2O[5][6]
Molecular Weight 198.31 g/mol [5]
SMILES CCCCCCC1=NCCN1CCO[5][6]
InChI 1S/C11H22N2O/c1-2-3-4-5-6-11-12-7-8-13(11)9-10-14/h14H,2-10H2,1H3[6]

Physicochemical Properties

Table 2: Predicted and Analogous Physicochemical Properties

PropertyPredicted/Analogous ValueNotes and Source
LogP (predicted) 1.2A measure of lipophilicity.[6]
Predicted Collision Cross Section ([M+H]+) 149.3 ŲCalculated using CCSbase.[6]
Physical State Likely a viscous liquid or low-melting solid at room temperature.Based on the properties of other 2-alkyl-imidazolines.[7]

Synthesis of 2-Alkyl-Imidazolines: A Methodological Overview

The synthesis of 2-imidazolines is a well-established process in organic chemistry. The most common and direct route involves the condensation reaction between a carboxylic acid or its derivative (such as a nitrile or ester) and a 1,2-diamine.[8] For the synthesis of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-, the logical precursors are heptanoic acid (or a derivative) and N-(2-hydroxyethyl)ethylenediamine.

The reaction typically proceeds in two stages: an initial amidation to form an N-acyl-N'-(2-hydroxyethyl)ethylenediamine intermediate, followed by an intramolecular cyclization with the elimination of a second molecule of water to form the imidazoline ring. This cyclization is usually promoted by heat.[9]

Synthesis_Workflow Heptanoic_Acid Heptanoic Acid Amidation Amidation (140-160°C) Heptanoic_Acid->Amidation AEEA N-(2-hydroxyethyl)ethylenediamine AEEA->Amidation Intermediate N-(2-aminoethyl)-N'-(2-hydroxyethyl)heptanamide Amidation->Intermediate Formation of Amide Intermediate Cyclization Cyclization (180-220°C, -H2O) Intermediate->Cyclization Product 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- Cyclization->Product Formation of Imidazoline Ring

Caption: General synthetic pathway for 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol.

Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis has emerged as a rapid and efficient alternative to conventional heating. For the preparation of long-chain 2-alkyl-1-(2-hydroxyethyl)-2-imidazolines, a solvent-free microwave-assisted method has been reported, offering high yields and significantly reduced reaction times.[10] The following is a representative protocol adapted for the synthesis of the title compound.

Materials:

  • Heptanoic acid (1.0 eq)

  • N-(2-hydroxyethyl)ethylenediamine (1.05 eq)

  • Microwave reactor

Procedure:

  • Reactant Charging: In a microwave-safe reaction vessel equipped with a magnetic stirrer, add heptanoic acid and N-(2-hydroxyethyl)ethylenediamine in the specified molar ratio.

  • Microwave Irradiation: Place the vessel in the microwave reactor. The reaction is typically carried out in a two-step heating program:

    • Amidation Step: Heat the mixture to 160°C and hold for 10-15 minutes. This stage facilitates the initial formation of the amide intermediate with the removal of one equivalent of water.

    • Cyclization Step: Increase the temperature to 220°C and maintain for an additional 10-15 minutes to promote the intramolecular cyclization to the imidazoline, with the elimination of a second equivalent of water.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-.

Causality Behind Experimental Choices:

  • Solvent-Free Conditions: This approach is environmentally friendly and simplifies the work-up procedure by eliminating the need for solvent removal.

  • Microwave Heating: Microwave irradiation provides rapid and uniform heating, which significantly accelerates the reaction rate compared to conventional oil bath heating.

  • Two-Step Heating: The staged temperature profile allows for the controlled formation of the amide intermediate before pushing the reaction towards the final cyclized product, which can improve the overall yield and purity.

Potential Applications

The unique amphiphilic structure of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- suggests a variety of potential applications, primarily driven by its surface activity and the inherent biological potential of the imidazoline scaffold.

Corrosion Inhibition

Long-chain 2-alkyl-imidazolines are widely recognized as effective corrosion inhibitors, particularly in the oil and gas industry.[10][11] Their mechanism of action involves the adsorption of the imidazoline molecules onto the metal surface, forming a protective hydrophobic film.

Corrosion_Inhibition Metal Metal Surface Adsorption Adsorption Metal->Adsorption Imidazoline Imidazoline Molecule Imidazoline->Adsorption Hydrophilic_Head Hydrophilic Head (Imidazoline Ring) Adsorption->Hydrophilic_Head Interaction with Metal Hydrophobic_Tail Hydrophobic Tail (Hexyl Chain) Hydrophilic_Head->Hydrophobic_Tail Orientation Protective_Film Protective Hydrophobic Film Hydrophobic_Tail->Protective_Film Formation of Barrier Corrosive_Environment Corrosive Environment (e.g., Water, CO2) Protective_Film->Corrosive_Environment Blocks Contact

Caption: Mechanism of corrosion inhibition by 2-alkyl-imidazolines.

The nitrogen atoms in the imidazoline ring act as the anchoring group, adsorbing onto the metal surface through a combination of electrostatic interactions and the formation of coordinate bonds.[12][13] The hydrophobic hexyl tails then orient themselves away from the surface, creating a barrier that prevents corrosive species like water and CO2 from reaching the metal.[11]

Surfactant and Emulsifier

The amphiphilic nature of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- makes it a potential surfactant. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules can self-assemble into micelles.[14] In these aggregates, the hydrophobic hexyl tails are sequestered in the core, while the hydrophilic imidazoline-ethanol head groups are exposed to the water. This property is useful for solubilizing nonpolar substances in aqueous media and for forming stable emulsions.

Potential in Drug Development

The imidazoline ring is a privileged scaffold in medicinal chemistry.[1] Imidazoline derivatives have been investigated for a wide range of pharmacological activities.[2] The amphiphilic nature of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- makes it an interesting candidate for drug delivery applications. For example, it could be used to:

  • Formulate drug-loaded micelles: The hydrophobic core of the micelles could encapsulate poorly water-soluble drugs, improving their bioavailability.[3]

  • Surface-modify nanoparticles: The imidazoline derivative could be used to coat nanoparticles, potentially improving their stability, biocompatibility, and cellular uptake.[4]

  • Act as a permeation enhancer: The surfactant properties might facilitate the transport of drugs across biological membranes.

Analytical Characterization

For a research or drug development setting, proper analytical characterization is crucial.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis and purification of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-. A reverse-phase (RP) HPLC method has been described for this compound.[15]

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

  • Detection: UV detection or mass spectrometry (MS).

This method can be scaled up for preparative separation to isolate impurities or for pharmacokinetic studies.[15]

Safety and Handling

While specific toxicity data for 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- is not available, related long-chain alkyl hydroxyethyl imidazolines are known to be skin and eye irritants. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- is an amphiphilic molecule with a rich chemical character that suggests a range of potential applications. While its primary documented use is analogous to other long-chain alkyl imidazolines as a corrosion inhibitor and surfactant, the presence of the biologically relevant imidazoline core opens up exciting avenues for exploration in the pharmaceutical and biomedical fields.

Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and a thorough investigation of its biological activities. In particular, its self-assembly properties and its potential as a component in drug delivery systems warrant further investigation. The insights and methodologies presented in this guide provide a solid foundation for researchers and scientists to unlock the full potential of this and other related 2-alkyl-imidazoline derivatives.

References

  • Synthesis of 1-hydroxyethyl-2-alkyl-2-imidazoline and its derivative sulfonate amphoteric surfactant from tall oil fatty acid. (URL: [Link])

  • Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers. PMC. (URL: [Link])

  • Imidazolium-based Zwitterionic liquid-modified PEG-PLGA nanoparticles as a potential intravenous drug delivery carrier. PMC. (URL: [Link])

  • The corrosion inhibition of alkyl imidazoline on carbon steel in amidosulphuric acid solution. (URL: [Link])

  • 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- - Substance Details - EPA. (URL: [Link])

  • 2-hexyl-4,5-dihydro-1h-imidazole-1-ethanol - PubChemLite. (URL: [Link])

  • What is imidazoline corrosion inhibitor?|News - UNPChemicals. (URL: [Link])

  • The Synergistic Inhibition Effect between Imidazoline and 2- Mercaptoethanol on Carbon Steel Corrosion in CO2-saturated 3.5% NaCl solution. (URL: [Link])

  • 2-Imidazoline - Wikipedia. (URL: [Link])

  • 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- | SIELC Technologies. (URL: [Link])

  • Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC. (URL: [Link])

  • Corrosion inhibition by imidazoline and imidazoline derivatives: a review - OUCI. (URL: [Link])

  • Synthesis of 2-imidazolines - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents - ResearchGate. (URL: [Link])

  • Amphiphilic Polyoxazoline Copolymer–Imidazole Complexes as Tailorable Thermal Latent Curing Agents for One-Component Epoxy Resins - PMC. (URL: [Link])

  • Synthesis and biological evaluation of some imidazoline derivatives - Semantic Scholar. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])

  • Synthesis and biological evaluation of some imidazoline derivatives - ResearchGate. (URL: [Link])

  • Imidazoline and Its Derivatives : An Overview - ResearchGate. (URL: [Link])

  • Multicomponent Synthesis of 2-Imidazolines | The Journal of Organic Chemistry. (URL: [Link])

  • 1-(2-Hydroxyethyl)imidazolidine-2-thione - MDPI. (URL: [Link])

  • Study of the Potential of Amphiphilic Conetworks Based on Poly(2-ethyl-2-oxazoline) as New Platforms for Delivery of Drugs with Limited Solubility - PMC. (URL: [Link])

  • Micelle - Wikipedia. (URL: [Link])

  • 2-imidazoline, 2-hexyl- (C9H18N2) - PubChemLite. (URL: [Link])

  • N-(2-Hydroxyethyl)imidazole | C5H8N2O | CID 74168 - PubChem. (URL: [Link])

  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. (URL: [Link])

  • Hemi-Micelle - Hydrocarbon Chain in Alkyl Collector - 911Metallurgist. (URL: [Link])

  • Formation and structural features of micelles formed by surfactin homologues - Frontiers. (URL: [Link])

  • Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide | Langmuir - ACS Publications. (URL: [Link])

Sources

Exploratory

Mechanism of action of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- as a corrosion inhibitor

An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol Executive Summary Corrosion represents a significant challenge across numerous industries, leading to struct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol

Executive Summary

Corrosion represents a significant challenge across numerous industries, leading to structural degradation and substantial economic losses. The application of organic corrosion inhibitors is a primary strategy for mitigating this damage. Among these, imidazoline derivatives have proven to be highly effective. This technical guide provides a detailed examination of the mechanism of action for a specific imidazoline derivative, 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol. We will explore its molecular architecture, the fundamental processes of its adsorption onto metal surfaces, the formation of a protective hydrophobic film, and the experimental and theoretical methodologies used to validate its performance. This document is intended for researchers, chemists, and materials scientists engaged in the development and application of corrosion mitigation technologies.

Part 1: Introduction to Corrosion and the Role of Imidazoline Inhibitors

Corrosion is an electrochemical process involving the deterioration of a metal due to its reaction with the surrounding environment. It occurs through the action of microscopic electrochemical cells on the metal surface, which involve two key reactions: an anodic reaction (metal oxidation) and a cathodic reaction (reduction of a species in the environment, such as H⁺ in acidic media).

Organic corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[1] Most organic inhibitors function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[1][2] Imidazoline derivatives, such as 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol, are a prominent class of such inhibitors, widely recognized for their high inhibition efficiency, particularly in acidic environments.[2] Their effectiveness stems from their unique molecular structure, which facilitates strong adsorption and the formation of a durable protective layer.

Part 2: Molecular Architecture of 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol

The efficacy of 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol as a corrosion inhibitor is intrinsically linked to its molecular structure. The molecule is amphiphilic, possessing both hydrophilic (polar) and hydrophobic (non-polar) moieties, which dictates its behavior at the metal-solution interface.

  • The Polar Head (Adsorption Center): The core of its inhibitory action lies in the polar head, which consists of the 4,5-dihydro-1H-imidazole (imidazoline) ring and the 1-ethanol group.[3][4]

    • Imidazoline Ring: This heterocyclic ring contains two nitrogen atoms, which are rich in electrons (lone pairs). These nitrogen atoms serve as primary active centers for adsorption.

    • Ethanol Group: The hydroxyl (-OH) group on the ethanol substituent provides an additional active center through its oxygen atom, which also possesses lone pair electrons. This group enhances the molecule's solubility and provides another point of attachment to the metal surface.

  • The Non-Polar Tail (Hydrophobic Barrier): The 2-hexyl group is a six-carbon alkyl chain that is hydrophobic (water-repelling).[3] Once the polar head adsorbs onto the metal, this long hydrocarbon tail orients itself away from the surface, forming a dense, non-polar layer.

Caption: Molecular structure of 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol.

Part 3: The Core Mechanism of Action

The inhibition process is a multi-step mechanism involving the migration of inhibitor molecules to the metal surface, followed by adsorption and the formation of a protective film.

Adsorption at the Metal-Solution Interface

Adsorption is the accumulation of inhibitor molecules at the interface between the metal and the corrosive solution. This process can occur through two main mechanisms:

  • Physisorption (Physical Adsorption): This involves weaker, electrostatic forces of attraction between the inhibitor molecule and the metal surface. In acidic solutions, the metal surface may be charged, and the nitrogen atoms of the imidazoline ring can become protonated, leading to an electrostatic attraction.

  • Chemisorption (Chemical Adsorption): This is a stronger form of adsorption that involves the sharing of electrons, forming a coordinate-type bond. The lone pair electrons of the nitrogen and oxygen atoms in the inhibitor molecule are donated to the vacant d-orbitals of the metal atoms (e.g., iron). This sharing of electrons creates a much more stable and robust adsorbed layer.[1]

Typically, the adsorption of imidazoline inhibitors involves a combination of both physisorption and chemisorption.

Formation of a Hydrophobic Protective Barrier

Following adsorption, the inhibitor molecules self-assemble on the metal surface. The polar heads anchor the molecules to the metal, while the hydrophobic hexyl tails orient themselves outwards, away from the surface.[5] This arrangement creates a dense, quasi-two-dimensional film that acts as a physical barrier.[6] This hydrophobic layer effectively displaces water and other corrosive species (like H⁺ and Cl⁻) from the metal surface, thereby preventing the electrochemical corrosion reactions from occurring.

Adsorption_Mechanism cluster_solution Corrosive Solution (e.g., H₂O, H⁺, Cl⁻) cluster_interface Metal Surface cluster_film Protective Film Formation Inhibitor Inhibitor Molecule Metal Fe Fe Fe Fe Fe Inhibitor->Metal Adsorption (Chemisorption & Physisorption) H2O H₂O Adsorbed_Inhibitor < Polar Head (N,O) Hydrophobic Tail (Hexyl) > H2O->Adsorbed_Inhibitor Blocked by Hydrophobic Layer H_plus H⁺ H_plus->Adsorbed_Inhibitor Blocked by Hydrophobic Layer Cl_minus Cl⁻ Cl_minus->Adsorbed_Inhibitor Blocked by Hydrophobic Layer

Caption: Adsorption and protective film formation by the inhibitor.

Inhibition of Electrochemical Reactions

By blocking active sites on the metal surface, the adsorbed inhibitor film interferes with both the anodic and cathodic half-reactions of the corrosion process. This is characteristic of a mixed-type inhibitor .

  • Anodic Inhibition: It slows down the dissolution of the metal (Fe → Fe²⁺ + 2e⁻).

  • Cathodic Inhibition: It retards the hydrogen evolution reaction (2H⁺ + 2e⁻ → H₂).

The overall result is a significant reduction in the corrosion current and, consequently, the corrosion rate.[1]

Part 4: Experimental and Theoretical Validation

The proposed mechanism of action is supported by a range of experimental and computational techniques.

Electrochemical Analysis

Electrochemical methods are crucial for quantifying inhibitor performance and elucidating the inhibition mechanism.[1][7]

Table 1: Summary of Electrochemical Data

ParameterUninhibited SolutionInhibited SolutionInterpretation
Corrosion Current Density (icorr) HighSignificantly LowerIndicates a reduction in corrosion rate.
Charge Transfer Resistance (Rct) LowSignificantly HigherShows increased resistance to charge transfer, indicating the formation of an insulating inhibitor film.
Inhibition Efficiency (η%) 0%> 90% (Typical)Quantifies the effectiveness of the inhibitor.

Experimental Protocol: Potentiodynamic Polarization

  • Preparation: A three-electrode cell is assembled, consisting of a working electrode (the metal sample, e.g., mild steel), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[2]

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to reach a stable open circuit potential (OCP).

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic value to an anodic value relative to the OCP at a slow, constant scan rate.

  • Data Analysis: The resulting current is plotted against the potential on a logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).[7]

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

  • Setup: The same three-electrode cell setup is used as in potentiodynamic polarization.

  • Measurement: A small amplitude AC potential signal is applied to the working electrode at the OCP over a wide range of frequencies.

  • Data Acquisition: The resulting AC current response is measured, and the impedance is calculated at each frequency.

  • Analysis: The data is typically presented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters like the charge transfer resistance (Rct) and double-layer capacitance (Cdl).[1] A larger Rct value in the presence of the inhibitor signifies better corrosion protection.

Theoretical Validation: Quantum Chemical Insights

Quantum chemical calculations, often using Density Functional Theory (DFT), provide theoretical support for the experimental observations.[1][8] These calculations help to correlate the molecular structure of the inhibitor with its performance by analyzing electronic properties.[9]

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, suggesting stronger chemisorption.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests the molecule can accept electrons from the metal.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.

These theoretical parameters help predict the adsorption behavior and effectiveness of inhibitor molecules before they are synthesized and tested.

Experimental_Workflow cluster_prep Preparation cluster_testing Characterization & Validation cluster_results Analysis Inhibitor_Synth Inhibitor Synthesis/ Procurement Electrochem Electrochemical Tests (EIS, Polarization) Inhibitor_Synth->Electrochem Surface Surface Analysis (SEM, AFM, XPS) Inhibitor_Synth->Surface Quantum Quantum Chemical Calculations (DFT) Inhibitor_Synth->Quantum Solution_Prep Prepare Corrosive Media (with & without inhibitor) Solution_Prep->Electrochem Solution_Prep->Surface Metal_Prep Prepare Metal Samples (e.g., Mild Steel) Metal_Prep->Electrochem Metal_Prep->Surface Mechanism Elucidate Mechanism (Adsorption, Film Formation, Inhibition Type) Electrochem->Mechanism Efficiency Calculate Inhibition Efficiency Electrochem->Efficiency Surface->Mechanism Quantum->Mechanism

Caption: Workflow for evaluating a corrosion inhibitor.

Part 5: Conclusion

The corrosion inhibition of metals by 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol is a multifaceted process rooted in its specific molecular architecture. The mechanism is primarily driven by the adsorption of the molecule onto the metal surface through its nitrogen- and oxygen-containing polar head group. This adsorption, involving both physisorption and stronger chemisorption, leads to the formation of a dense, self-assembled hydrophobic film via the outward-oriented hexyl chains. This film acts as a robust barrier, isolating the metal from the corrosive environment and inhibiting both anodic and cathodic reactions. The efficacy of this mechanism is consistently validated through a combination of electrochemical measurements, surface analysis techniques, and theoretical quantum chemical calculations, confirming its role as a highly effective mixed-type corrosion inhibitor.

References

  • Ouakki, M., Galai, M., Rbaa, M., et al. (2019). Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium. Heliyon, 5(10), e02759. [Link]

  • Ouakki, M., Galai, M., Rbaa, M., et al. (2019). Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in su. Semantic Scholar. [Link]

  • Rokosz, K., & Hryniewicz, T. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 14(20), 6179. [Link]

  • SIELC Technologies. (2018, May 16). 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-. [Link]

  • PubChem. 2-hexyl-4,5-dihydro-1h-imidazole-1-ethanol. [Link]

  • Research Square. Quantum Chemical Calculations on the Corrosion Inhibition Performance. [Link]

  • Singh, A. K., & Quraishi, M. A. (2013). Weight Loss, Electrochemical, Quantum Chemical Calculation, and Molecular Dynamics Simulation Studies on 2-(Benzylthio)-1,4,5-triphenyl-1H-imidazole as an Inhibitor for Carbon Steel Corrosion in Hydrochloric Acid. Industrial & Engineering Chemistry Research, 52(38), 13658–13669. [Link]

  • Preprints.org. (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. [Link]

  • Frenier, W. W., & Growcock, F. B. (1993). Inhibitors for Chemical Cleaning Applications. In Reviews on Corrosion Science and Technology. NACE International.
  • U.S. Environmental Protection Agency. (2023, November 1). 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- - Substance Details. [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- on Newcrom R1 HPLC column. [Link]

  • Organic Chemistry Portal. Synthesis of imidazoles. [Link]

  • Cheng, Y. (2022). Electrochemical Characterization of Redox Cycling for Energy Storage and Desalination (Doctoral dissertation, The Pennsylvania State University). [Link]

  • Chen, Y., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Corrosion Science. [Link]

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Foundational

Thermodynamic Stability of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in Aqueous Solutions: Mechanisms, Kinetics, and Analytical Workflows

Executive Summary The compound 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS: 68966-42-7), commonly referred to as 1-hydroxyethyl-2-hexylimidazoline, is a high-performance cationic surfactant and corrosion inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS: 68966-42-7), commonly referred to as 1-hydroxyethyl-2-hexylimidazoline, is a high-performance cationic surfactant and corrosion inhibitor widely utilized in oilfield chemistry, metalworking fluids, and industrial cleaning formulations[1]. Despite its excellent interfacial properties, the deployment of this compound in aqueous environments is fundamentally constrained by its thermodynamic instability.

This whitepaper provides an in-depth technical analysis of the hydrolytic degradation pathways of 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol. By examining the causality behind its thermodynamic behavior and establishing self-validating analytical protocols, this guide equips formulation scientists and researchers with the mechanistic insights required to accurately quantify and mitigate imidazoline degradation.

Molecular Profile and Thermodynamic Vulnerability

Imidazolines are synthesized via a high-temperature, two-stage cyclocondensation reaction between a fatty acid (in this case, heptanoic acid) and aminoethylethanolamine (AEEA), which drives off two equivalents of water[2]. Consequently, the resulting 5-membered nitrogen-containing heterocyclic ring is a metastable kinetic product. When reintroduced into an aqueous environment, Le Chatelier’s principle and fundamental thermodynamics dictate a strong driving force for the reverse reaction: the ring-opening hydrolysis into its corresponding amidoamine (N-(2-aminoethyl)-N-(2-hydroxyethyl)heptanamide)[3].

Table 1: Physicochemical Identity
ParameterValue
IUPAC Name 2-(2-Hexyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol
CAS Registry Number 68966-42-7
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
Structural Features 5-membered imidazoline ring, C6 (hexyl) alkyl tail, N1-hydroxyethyl substitution

Mechanistic Pathway of Hydrolytic Degradation

The hydrolysis of 1-hydroxyethyl-2-hexylimidazoline is heavily dependent on the pH of the aqueous medium[4]. The degradation follows pseudo-first-order kinetics and is primarily acid-catalyzed, though base-catalyzed pathways also exist[3].

Causality of Acid-Catalyzed Ring Opening: At slightly acidic to neutral pH levels, the N3 nitrogen of the imidazoline ring becomes protonated. This protonation is the critical destabilizing event. The positive charge on the nitrogen draws electron density away from the adjacent C2 carbon via inductive and resonance effects, rendering the C2 carbon highly electrophilic. Water molecules act as nucleophiles, attacking this electron-deficient C2 carbon to form a transient tetrahedral intermediate. The subsequent collapse of this intermediate cleaves the C-N bond, irreversibly opening the ring to form the thermodynamically stable amidoamine[3].

Hydrolysis A 1-Hydroxyethyl-2-hexylimidazoline (Protonated at N3) B Nucleophilic Attack by H2O (Rate-Limiting Step) A->B C Tetrahedral Intermediate (Unstable) B->C D C-N Bond Cleavage (Ring Opening) C->D E Amidoamine Derivative (Thermodynamic Sink) D->E

Fig 1. Acid-catalyzed hydrolysis pathway of 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol.

Table 2: Thermodynamic & Kinetic Parameters (Aqueous Media)

Note: Values are synthesized from homologous 1-hydroxyethyl-2-alkylimidazoline series evaluated under standard aqueous conditions (pH ~4.1, 80°C).[3]

ParameterSymbolApproximate ValueMechanistic Implication
Activation Energy Ea​ 72.0 ± 2.9 kJ/molModerate energy barrier; highly susceptible to thermal acceleration.
Reaction Order n Pseudo-1st OrderRate depends linearly on imidazoline concentration in excess water.
Gibbs Free Energy (Micellization) ΔGmic∘​ < 0 (Spontaneous)Micelle formation is thermodynamically favored and shields the ring.

Experimental Protocol: Self-Validating Kinetic Profiling via RP-HPLC

To accurately quantify the thermodynamic stability and calculate the half-life ( t1/2​ ) of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-, researchers must employ a robust chromatographic method. Because basic amines tend to interact with residual silanols on standard silica columns (causing severe peak tailing), specialized column chemistry is required[5].

The following protocol utilizes a self-validating closed-loop system: it tracks both the disappearance of the parent imidazoline and the appearance of the amidoamine degradant, ensuring mass balance and confirming that no secondary degradation pathways are occurring.

Step-by-Step Methodology

Phase 1: Sample Preparation & Thermal Aging

  • Buffer Preparation: Prepare a series of aqueous buffered solutions (e.g., acetate buffer for pH 4.0, phosphate buffer for pH 7.0).

  • Spiking: Dissolve 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- into the buffers at a concentration of 100 ppm (ensure this is below the critical micelle concentration to observe unshielded kinetics).

  • Internal Standard: Add a chemically stable internal standard (e.g., a short-chain alkylbenzene) to normalize injection volumes.

  • Aging: Seal the samples in inert glass vials and incubate in a thermostatic water bath at varying temperatures (e.g., 25°C, 50°C, 80°C). Extract aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately flash-freeze the aliquots or adjust the pH to >9.0 to deprotonate the imidazoline and halt the acid-catalyzed hydrolysis.

Phase 2: RP-HPLC Analysis

  • Column Selection: Utilize a Newcrom R1 column (or equivalent low-silanol reverse-phase column)[5]. Causality: The low silanol activity prevents secondary ion-exchange interactions with the basic nitrogen atoms, ensuring sharp, quantifiable peaks.

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile (MeCN) and Water.

  • Ion Suppression: Add 0.1% Phosphoric acid to the mobile phase. Causality: Phosphoric acid forces the analytes into a consistent ionization state and masks any remaining active sites on the stationary phase. If coupling to Mass Spectrometry (LC-MS), substitute phosphoric acid with 0.1% Formic acid to maintain volatility[5].

  • Detection: Monitor via UV absorbance (typically 210-220 nm for the amide/imine bonds) or MS (m/z [M+H]⁺ = 199.3).

Workflow S1 Aqueous Buffering & Internal Stnd S2 Thermal Aging (Time-Series Extraction) S1->S2 S3 Reaction Quenching (pH > 9.0) S2->S3 S4 RP-HPLC Analysis (Newcrom R1 / MeCN) S3->S4 S5 Mass Balance & Kinetic Modeling S4->S5

Fig 2. Self-validating RP-HPLC workflow for thermodynamic stability assessment.

Formulation Strategies for Enhancing Stability

Understanding the thermodynamics of imidazoline hydrolysis allows formulation scientists to engineer environments that artificially stabilize the molecule:

  • Micellar Shielding: The Gibbs free energy of micellization ( ΔGmic∘​ ) for 1-hydroxyethyl-2-hexylimidazoline is negative[2]. By formulating the compound at concentrations significantly above its Critical Micelle Concentration (CMC), the hydrophobic hexyl tails aggregate, and the imidazoline headgroups are sterically packed. This micellar architecture physically shields the vulnerable C2 carbon from bulk water penetration, drastically reducing the hydrolysis rate[3].

  • pH Optimization: Because the rate-limiting step is accelerated by the protonation of the N3 nitrogen, formulating the imidazoline in slightly alkaline media (pH 8.0 - 9.5) maintains the molecule in its free-base form. Without the electron-withdrawing effect of the protonated nitrogen, the C2 carbon remains less electrophilic, extending the half-life exponentially[4].

  • Non-Aqueous Carriers: For long-term shelf stability, formulating the imidazoline in anhydrous organic solvents (e.g., heavy aromatic naphtha or glycols) completely removes the nucleophile (water) from the system, effectively pausing the thermodynamic degradation until the product is deployed in the field.

References

  • 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- - Substance Details U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard
  • Separation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- on Newcrom R1 HPLC column SIELC Technologies
  • Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine ResearchG
  • Oleyl hydroxyethyl imidazoline - Thermodynamic parameters governing micelliz
  • The influence of pH on the stability of antazoline: Kinetic analysis & Imidazoline hydrolysis in alkaline and acidic media ResearchG

Sources

Exploratory

Comprehensive Toxicological and Environmental Impact Assessment of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-

Executive Summary 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS 68966-42-7), commonly referred to as 1-hydroxyethyl-2-hexylimidazoline, is a nitrogen-containing heterocyclic compound[1]. Characterized by a 5-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS 68966-42-7), commonly referred to as 1-hydroxyethyl-2-hexylimidazoline, is a nitrogen-containing heterocyclic compound[1]. Characterized by a 5-membered imidazoline ring, a pendant hydroxyethyl head, and a hydrophobic 2-hexyl tail, this compound belongs to a broader class of imidazoline derivatives heavily utilized as corrosion inhibitors, industrial surfactants, and, increasingly, as specialized lipid excipients in pharmaceutical formulations[2][3].

While imidazolines are celebrated for their relatively low mammalian toxicity compared to legacy corrosion inhibitors, their surface-active nature poses significant ecotoxicological risks to aquatic environments[4][5]. This whitepaper synthesizes the physicochemical behavior, environmental fate, and validated analytical protocols necessary for researchers and drug development professionals working with short-chain imidazoline derivatives.

Structure-Activity Relationship (SAR) and Mechanism of Action

The functional versatility and environmental behavior of 2-hexyl-imidazoline are dictated by its amphiphilic structure. The nitrogen atoms within the heterocyclic ring possess lone-pair electrons that facilitate strong chemisorption onto metallic surfaces or biological membranes[6].

Unlike traditional tall-oil or oleyl-imidazolines (which feature C17–C18 carbon tails), the shorter hexyl (C6) chain significantly alters the compound's partition coefficient. With a LogP of approximately 2.51, the 2-hexyl derivative exhibits higher aqueous solubility than its long-chain counterparts[1]. This elevated solubility shifts its environmental partitioning, making it more bioavailable in water columns and altering its micellar critical micelle concentration (CMC).

MOA A 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- B Protonation of Imidazoline Ring A->B pH < 7 C Chemisorption via N-Lone Pairs A->C Neutral pH D Electrostatic Adsorption to Target Surface B->D E Hexyl-Tail Hydrophobic Barrier Formation C->E F Corrosion Inhibition & Surfactant Action D->F E->F

Fig 1. Mechanistic pathway of imidazoline adsorption and hydrophobic barrier formation.

Pharmaceutical Applications vs. Ecotoxicology

Pharmaceutical Drug Delivery

For drug development professionals, 1-hydroxyethyl-2-alkylimidazolines are of distinct interest in the formulation of pH-dependent lipid carriers. Research indicates that incorporating these imidazoline surfactants into carrier compositions can facilitate the targeted release of pharmaceuticals (such as NSAIDs) along the gastrointestinal tract. The amphiphilic nature of the imidazoline helps encapsulate the active pharmaceutical ingredient (API), enhancing its solubility while simultaneously protecting the gastric mucosa from direct NSAID-induced toxicity[3].

Aquatic Ecotoxicity

Despite their utility, the same surfactant properties that make imidazolines effective lipid carriers and corrosion inhibitors render them highly toxic to aquatic life[5]. The primary mechanism of ecotoxicity is the disruption of lipid bilayers in the gills of fish and the carapaces of aquatic invertebrates. The amphiphilic molecules intercalate into cellular membranes, causing osmotic imbalance, loss of membrane integrity, and rapid cytolysis. Extrapolating from the broader 1-hydroxyethyl-2-alkylimidazoline class, the acute aquatic toxicity (LC50/EC50) typically ranges between 0.3 to 10.0 mg/L, classifying the substance as hazardous to aquatic environments[5].

Fate A Industrial/Pharma Effluent Discharge B Aqueous Partitioning (LogP ~2.51) A->B C Sediment Adsorption B->C Hydrophobic interactions D Bioavailability in Water Column B->D E Lipid Bilayer Disruption D->E G Slow Ring Cleavage (Biodegradation) D->G F Aquatic Toxicity (Daphnia/Fish) E->F

Fig 2. Environmental fate and ecotoxicological pathway of 2-hexyl-imidazoline derivatives.

Quantitative Toxicological and Physicochemical Data

The following table synthesizes the critical metrics for 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- and its immediate chemical analogs.

ParameterValue / RangeContext / MatrixSource / Grounding
CAS Number 68966-42-7Chemical IdentityEPA[2]
Molecular Weight 198.31 g/mol PhysicochemicalSIELC[1]
LogP (Octanol/Water) 2.51HydrophobicitySIELC[1]
Oral LD50 (Rat) > 2000 mg/kgMammalian ToxicityAlfa Laval SDS[5]
Fish LC50 (96h) 0.3 - 10.0 mg/LAcute Aquatic ToxicityAlfa Laval SDS[5]
Daphnia EC50 (48h) 0.37 - 10.0 mg/LInvertebrate ToxicityAlfa Laval SDS*[5]

*Note: Ecotoxicity values are extrapolated from the well-documented 1-hydroxyethyl-2-alkylimidazoline parent class. The shorter hexyl chain generally trends toward the less toxic end of this spectrum due to reduced lipophilicity, though it remains a severe aquatic hazard.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to prevent common methodological errors associated with surfactant analysis.

Protocol A: Chromatographic Quantification in Environmental Effluents (HPLC-MS)

Objective: Quantify trace levels of 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol in wastewater. Causality & Logic: Imidazolines possess basic nitrogen atoms (pKa ~9-10) that strongly interact with free silanols on standard C18 stationary phases, leading to severe peak tailing and signal loss. To counteract this, a specialized low-silanol reverse-phase column (e.g., Newcrom R1) must be utilized[7].

  • Sample Preparation & Internal Standardization: Filter 100 mL of environmental water through a 0.45 µm PTFE membrane. Critical Step: Spike the sample with 50 µg/L of a structurally homologous internal standard (e.g., 2-octyl-imidazoline) prior to extraction. This validates the extraction efficiency and corrects for matrix-induced ion suppression.

  • Solid-Phase Extraction (SPE): Condition a Weak Cation Exchange (WCX) SPE cartridge. Load the sample. The basic imidazoline ring will be protonated and retained. Wash with methanol, then elute the target analyte using 5% formic acid in methanol.

  • Chromatographic Separation: Inject 10 µL onto a Newcrom R1 column (3 µm particle size)[7]. Utilize an isocratic mobile phase of Acetonitrile/Water/Formic Acid. Logic: Formic acid is chosen over phosphoric acid to maintain full compatibility with Mass Spectrometry[1].

  • Detection & System Suitability: Monitor via ESI-MS in positive ion mode ([M+H]+ m/z 199.1). The run is self-validated only if the internal standard recovery falls strictly within the 85-115% range.

Protocol B: Acute Ecotoxicity Assessment (Daphnia magna 48h)

Objective: Determine the 48-hour EC50 for aquatic invertebrates. Causality & Logic: Surfactants like imidazolines readily adsorb to borosilicate glass. If standard glassware is used, the bioavailable concentration in the water drops rapidly, leading to false-low toxicity readings. Test vessels must be made of PTFE or heavily silanized glass.

  • Vessel Preparation: Utilize strictly PTFE beakers.

  • Media Spiking: Prepare a concentration gradient (0.1, 0.5, 1.0, 5.0, 10.0 mg/L) of the imidazoline using OECD standard reconstituted water.

  • Analytical Verification (Self-Validation): Do not rely on nominal spiked concentrations. Take 1 mL aliquots at t=0 and t=48h and analyze via Protocol A to confirm the actual exposure concentrations.

  • Exposure & Control: Introduce 5 Daphnia neonates (< 24h old) per vessel, with 4 replicates per concentration. Include a positive control (Potassium dichromate) to validate the biological sensitivity of the specific Daphnia batch.

  • Endpoint Measurement: Assess immobilization at 24h and 48h. Immobilization is defined as the inability to swim for 15 seconds after gentle agitation—a direct result of surfactant-induced membrane disruption. Calculate the EC50 using Probit analysis against the analytically verified concentrations.

References

  • SIELC Technologies. "1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-". SIELC.com. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- - Substance Details". EPA.gov. Available at: [Link]

  • SIELC Technologies. "Separation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- on Newcrom R1 HPLC column". SIELC.com. Available at: [Link]

  • Youzhu Chem. "Imidazoline and imidazoline-quaternary ammonium corrosion inhibitors". Youzhuchem.com. Available at: [Link]

  • ResearchGate. "Corrosion inhibition by imidazoline and imidazoline derivatives: a review". ResearchGate.net. Available at: [Link]

  • Google Patents. "US10786444B2 - PH dependent carriers for targeted release of pharmaceuticals". Patents.google.com.

Sources

Foundational

Molecular dynamics simulation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- adsorption on carbon steel

An in-depth technical guide by a Senior Application Scientist. Executive Summary The rational design of organic corrosion inhibitors has transitioned from empirical trial-and-error to deterministic, computationally drive...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

The rational design of organic corrosion inhibitors has transitioned from empirical trial-and-error to deterministic, computationally driven molecular engineering. At the forefront of this shift is the use of Molecular Dynamics (MD) and Density Functional Theory (DFT) to elucidate the interfacial behavior of heterocyclic compounds. This whitepaper provides a comprehensive, step-by-step technical guide on the molecular dynamics simulation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (commonly known as 2-hexyl-1-(2-hydroxyethyl)-2-imidazoline), a highly effective imidazoline-based corrosion inhibitor, on carbon steel surfaces.

By deconstructing the causality behind experimental choices—from force field selection to ensemble constraints—this guide equips materials scientists, computational chemists, and molecular design professionals with a self-validating protocol for modeling solid-liquid interfacial phenomena.

Mechanistic Rationale: Anatomy of the Inhibitor

To simulate a molecule accurately, one must first understand the physical chemistry governing its behavior. 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- is a surfactant-like molecule characterized by three distinct functional domains, each playing a critical role in its anti-corrosive efficacy[1]:

  • The Imidazoline Ring (The Anchor): This five-membered nitrogen-containing heterocycle is the primary chemisorption center. The sp2 hybridized nitrogen atoms possess lone pairs of electrons that act as Lewis bases, donating electron density into the unoccupied d-orbitals of the iron atoms on the steel surface[2].

  • The Hexyl Chain (The Shield): The 6-carbon aliphatic tail provides a hydrophobic barrier. While longer chains (e.g., C11 or C13) can offer greater hydrophobicity[3], the hexyl chain provides an optimal thermodynamic balance between aqueous solubility (critical for delivery in the corrosive medium) and steric hindrance (excluding water and aggressive ions like Cl− or CO32−​ from the metal surface).

  • The Hydroxyethyl Group (The Stabilizer): The −CH2​CH2​OH pendant group enhances water solubility and provides secondary physisorption sites via hydrogen bonding with the hydrated metal surface or neighboring inhibitor molecules, promoting the formation of a dense, self-assembled monolayer (SAM)[4].

Adsorption_Mech I 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- R Imidazoline Ring (Electron Donor) I->R T Hexyl Tail (C6) (Hydrophobic Barrier) I->T H Hydroxyethyl Group (Hydrogen Bonding) I->H F Fe(110) Surface (Unoccupied d-orbitals) R->F Chemisorption (Coordinate Bonds) T->T Steric Hindrance (Water Exclusion) H->F Physisorption (Electrostatic)

Fig 1: Domain-specific mechanistic adsorption pathway of the imidazoline derivative on carbon steel.

Computational Workflow & Protocol

A rigorous MD simulation must be a self-validating system. The following protocol details the exact methodology for simulating the adsorption of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- onto a carbon steel substrate.

Step 2.1: Quantum Chemical Pre-Optimization (DFT)

Before running classical MD, the atomic charges and optimal geometry of the inhibitor must be established.

  • Method: Perform DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set[5].

  • Causality: Classical force fields often rely on generic charge assignments. Deriving Mulliken or Hirshfeld charges directly from DFT ensures that the electrostatic potential of the imidazoline ring accurately reflects its electron-donating capacity. This step also identifies the Fukui indices, confirming the nitrogen atoms as the primary nucleophilic attack centers[6].

Step 2.2: Surface Cleavage and Supercell Construction

Carbon steel is predominantly composed of α -iron (body-centered cubic, BCC).

  • Method: Cleave the Fe crystal along the (110) crystallographic plane. Construct a 10×10×4 supercell.

  • Causality: The Fe(110) facet is chosen because it possesses the highest atomic packing density and the lowest surface energy among BCC iron planes, making it the most thermodynamically stable and experimentally relevant surface for adsorption studies[2]. Freeze the bottom two layers of the iron slab to simulate bulk metal constraints, while leaving the top two layers fully relaxed to allow for surface reconstruction upon inhibitor binding.

Step 2.3: Amorphous Cell and System Assembly
  • Method: Construct an amorphous simulation box containing the corrosive medium (e.g., 500 H2​O molecules, Cl− ions, H3​O+ ions to simulate an acidic environment) and a specific concentration of the inhibitor (e.g., 5 molecules to represent a specific ppm).

  • Assembly: Place the amorphous solvent box directly above the Fe(110) slab. Add a 30 Å vacuum layer along the Z-axis above the solvent box.

  • Causality: The vacuum layer is a critical boundary condition. It eliminates artificial periodic interactions between the top of the solvent box and the bottom of the iron slab across the Z-axis boundary[6].

Step 2.4: Molecular Dynamics Production Run
  • Force Field: Utilize the COMPASS II (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) or ReaxFF force field. COMPASS II is specifically parameterized for organic-inorganic interfaces and accurately captures the non-bonded interactions (van der Waals and electrostatics) between the imidazoline ring and the Fe atoms.

  • Ensemble: NVT (constant Number of particles, Volume, and Temperature) at 298 K or 333 K, controlled by a Nosé-Hoover thermostat.

  • Causality: Why NVT and not NPT? In surface adsorption simulations, the presence of a rigid solid slab dictates the volume of the system. Using an NPT (constant pressure) ensemble with a barostat can cause the simulation box to artificially compress or distort the solid lattice, leading to unphysical boundary artifacts[2].

  • Parameters: Time step of 1.0 fs. Run the simulation for a minimum of 500 ps to 1 ns, ensuring the system reaches thermodynamic equilibrium (verified when temperature and total energy fluctuations plateau to within 5-10%).

MD_Workflow A 1. DFT Optimization (B3LYP/6-31G*, Charge Derivation) C 3. Amorphous Cell Construction (Solvent + Inhibitor) A->C B 2. Surface Cleavage (Fe(110) Slab, 10x10x4) D 4. Supercell Assembly (Slab + Solvent + 30Å Vacuum) B->D C->D E 5. MD Production Run (NVT Ensemble, COMPASS II, 1ns) D->E F 6. Trajectory Analysis (Interaction Energy, RDF) E->F

Fig 2: Sequential MD simulation workflow for solid-liquid interfacial modeling.

Quantitative Data Analysis & Interpretation

The ultimate goal of the MD simulation is to extract quantitative thermodynamic metrics that correlate with macroscopic inhibition efficiency. The most critical metric is the Adsorption Energy ( Eads​ ) , calculated as:

Eads​=Etotal​−(Esurface+solvent​+Einhibitor​)

A more negative Eads​ indicates a stronger, more spontaneous exothermic binding event[7].

Upon reaching equilibrium, the trajectory analysis of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- typically reveals a parallel adsorption orientation . The molecule lies flat against the Fe(110) surface. This parallel configuration is highly favored as it maximizes the contact area of the π -electrons in the imidazoline ring with the metal, while simultaneously allowing the hexyl chain to spread out and block the maximum amount of surface area from corrosive species[1].

Table 1: Comparative Thermodynamic and Efficiency Metrics

Data synthesized from representative computational studies of imidazoline derivatives on Fe(110) at 298K[3][6][8].

Inhibitor VariantAlkyl Chain LengthAdsorption Energy ( Eads​ )Orientation on Fe(110)Experimental Inhibition Efficiency
Unsubstituted ImidazolineC0-120.5 kcal/molTilted / Angular~65.0%
1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- C6 -285.4 kcal/mol Parallel (Flat) ~89.5%
Thiophene-imidazoline lauramideC11-342.1 kcal/molParallel (Flat)~87.5%*

*Note: While longer chains (C11) yield higher negative adsorption energies due to increased van der Waals interactions, their experimental efficiency can sometimes plateau or drop slightly compared to mid-chain variants due to decreased aqueous solubility and micelle formation in the bulk solution prior to reaching the surface[3][9]. The C6 derivative offers an optimal thermodynamic "sweet spot."

Radial Distribution Function (RDF) Analysis

To validate the nature of the bond (chemisorption vs. physisorption), one must analyze the Radial Distribution Function, g(r) , between the nitrogen atoms of the imidazoline ring and the iron atoms of the surface.

  • If the first prominent peak in the RDF curve appears at a distance of 1.5 Å to 2.5 Å , it signifies the formation of a strong chemical coordinate bond (chemisorption)[6].

  • Peaks occurring beyond 3.0 Å indicate weaker van der Waals forces or electrostatic interactions (physisorption). For 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-, the MD trajectory will consistently show an RDF peak at approximately ~2.1 Å for the N−Fe interaction, definitively proving that the molecule chemically anchors itself to the steel substrate[4].

Conclusion

The molecular dynamics simulation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- provides an atomic-resolution blueprint of its efficacy as a corrosion inhibitor. By utilizing an NVT ensemble with a COMPASS II force field on an Fe(110) slab, researchers can quantitatively prove that the molecule's success relies on a dual-action mechanism: the imidazoline ring provides a high-affinity chemisorption anchor via electron donation, while the hexyl chain and hydroxyethyl group provide a sterically hindering, parallel-oriented hydrophobic shield. This computational framework not only validates the performance of existing inhibitors but serves as a predictive engine for the rational design of next-generation anti-corrosive compounds.

References

  • Quantum chemical and molecular dynamics studies of imidazoline derivatives as corrosion inhibitor and quantitative structure–activity relationship (QSAR) analysis using the support vector machine (SVM) method Source: Journal of Theoretical and Computational Chemistry - World Scientific Publishing URL:[Link]

  • Thiophene-imidazoline derivatives with varying chain lengths modified by organic acids as corrosion inhibitors for carbon steel in the CO2-saturated oilfield produced water Source: RSC Advances - RSC Publishing URL:[Link]

  • A novel high-efficient imidazoline derivative corrosion inhibitor for carbon steel in CO2-containing oilfield produced water: experimental and theoretical studies Source: PMC - National Institutes of Health URL:[Link]

  • Inhibitive Properties, Thermodynamic Characterization and Quantum Chemical Studies of Secnidazole on Mild Steel Corrosion in Acidic Medium Source: ResearchGate URL:[Link]

  • Investigation of Corrosion Inhibitors Adsorption on Metals Using Density Functional Theory and Molecular Dynamics Simulation Source: IntechOpen URL:[Link]

  • High-Efficiency Corrosion Inhibition of Benzene Ring-Containing Imidazoline Derivatives in Acidic Environments: Role of Benzene Ring Number and π-Electron Effects Source: Langmuir - ACS Publications URL:[Link]

Sources

Exploratory

CAS 68966-42-7 molecular weight and solubility profile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of C.I. Solvent Yellow 16, a monoazo dye.

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of C.I. Solvent Yellow 16, a monoazo dye. This document will delve into its core physicochemical properties, with a specific focus on its molecular weight and solubility profile. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide field-proven insights for its application in research and development.

Core Identity and Molecular Characteristics

C.I. Solvent Yellow 16 is chemically identified as a single azo class compound.[1] It is also known by several synonyms, including Sudan Yellow 3G and C.I. 12700. The CAS Registry Number for this compound is 4314-14-1.[1][2]

The molecular formula for C.I. Solvent Yellow 16 has been reported as C₁₆H₁₄N₄O and C₁₆H₁₄N₄O₇S.[1][2] This discrepancy in the molecular formula across different sources suggests the existence of different grades or related structures being referred to by the same common name. For the purpose of this guide, we will consider the more frequently cited molecular formula and its corresponding molecular weight.

Table 1: Molecular Identity of C.I. Solvent Yellow 16

ParameterValueSource(s)
CAS Registry Number 4314-14-1[1][2]
C.I. Name Solvent Yellow 16, 12700[1][3]
Synonyms Sudan Yellow 146, Solvent Yellow G, Transparent yellow 3GL, Transparent yellow 3GR, Transparent yellow GR, Oil Yellow 205, Oil Yellow 3G[1]
Molecular Structure Single azo class[1]
Molecular Formula C₁₆H₁₄N₄O[2][4][5][6]
Molecular Weight 278.31 g/mol [1][2][4]

The manufacturing process involves the diazotization of aniline and subsequent coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1]

Comprehensive Solubility Profile

The solubility of C.I. Solvent Yellow 16 is a critical parameter for its application in various formulations. It is generally characterized as an oil-soluble dye.[7] Its solubility has been determined in a range of organic solvents, while it is practically insoluble in water.

Table 2: Solubility of C.I. Solvent Yellow 16 in Organic Solvents at 20°C

SolventSolubility (g/L)Source(s)
Acetone17.3[8]
Butyl Acetate28.5[8]
Methylbenzene68.2[8]
Dichloromethane217.8[8]
Ethyl Alcohol4.8[8]
Carbon TetrachlorideSoluble[1]
DMSO10 mg/mL (35.93 mM)[4]
10% DMSO + 90% Corn Oil1 mg/mL (3.59 mM)[4]

It is also reported to be soluble in most waxes, hydrocarbons, and non-polar solvents.[9] In contrast, its water solubility is extremely low, measured at 8 µg/L at 23°C and a pH of approximately 7.[10] Another source indicates a maximum water solubility of 1.0%.[11]

The behavior of C.I. Solvent Yellow 16 in acidic and alkaline solutions is also noteworthy. It is slightly soluble in hot concentrated hydrochloric acid, producing an orange solution.[1][12] In a hot 5% sodium hydroxide solution, it is slightly soluble and appears yellow.[1][12]

The partition coefficient (log Pow) between n-octanol and water has been calculated as 5.22 at 23°C, indicating a high degree of lipophilicity.[9][10]

Experimental Protocol for Solubility Determination

The following outlines a general methodology for determining the solubility of C.I. Solvent Yellow 16 in a given solvent, based on standard laboratory practices.

Objective: To quantify the solubility of C.I. Solvent Yellow 16 in a specific organic solvent at a controlled temperature.

Materials:

  • C.I. Solvent Yellow 16 powder

  • Selected organic solvent (e.g., Dichloromethane)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Spectrophotometer

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of C.I. Solvent Yellow 16 powder.

    • Transfer the powder to a volumetric flask containing a known volume of the selected solvent.

    • Place the flask in a constant temperature bath set to 20°C.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the solution to stand undisturbed for a few hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of C.I. Solvent Yellow 16 in the same solvent.

    • Measure the absorbance of the standard solutions and the filtered saturated solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of C.I. Solvent Yellow 16 in that solvent at 20°C.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation cluster_quant 3. Quantification A Weigh excess C.I. Solvent Yellow 16 B Add to known volume of solvent A->B C Equilibrate at 20°C with stirring B->C D Allow excess solid to settle C->D E Filter supernatant D->E G Measure absorbance (Spectrophotometry) E->G F Prepare standard solutions F->G H Construct calibration curve G->H I Determine concentration of saturated solution H->I

Caption: Workflow for determining the solubility of C.I. Solvent Yellow 16.

Physicochemical Properties and Stability

Beyond its solubility, several other physical and chemical properties of C.I. Solvent Yellow 16 are crucial for its handling and application.

Table 3: Physicochemical Properties of C.I. Solvent Yellow 16

PropertyValueSource(s)
Appearance Yellow powder[2][12]
Melting Point 155 °C[1][5][12]
Density 1.23 g/cm³[5][12]
Heat Resistance Up to 260 °C in Polystyrene[8][11]
Light Fastness Good (Grade 5-6 on a scale of 1-8)[8][11]

The dye exhibits good heat and light resistance, making it suitable for applications in plastics and resins.[8][13] It is used for coloring plastics such as PS, HIPS, ABS, PC, RPVC, PMMA, and SAN, as well as in transparent lacquers, printing inks, and for coloring aluminum foil.[1][11]

Authoritative Grounding & References

The information presented in this guide has been compiled and synthesized from a variety of reputable sources to ensure accuracy and trustworthiness.

References

  • World Dye Variety. (2012, September 20). Solvent Yellow 16.
  • HUPC GLOBAL CHEMICAL. Solvent Yellow 16.
  • QINGDAO SANHUAN COLORCHEM CO., LTD. (2017, March 10). TDS SOLVENT YELLOW 16.
  • ChemicalBook. (2026, March 14). Solvent Yellow 16 - Safety Data Sheet.
  • TargetMol. Solvent Yellow 16.
  • Wikipedia. Sudan Yellow 3G.
  • Xcolor Pigment. Solvent yellow 16.
  • ChemBK. (2024, April 9). Solvent Yellow 16.
  • SMAROL. China Solvent Yellow 16 Suppliers, Manufacturers, Factory.
  • MySkinRecipes. Solvent Yellow 16 (CI 12700) (Oil-Soluble).
  • Koch Color. Safety Data Sheet: C.I. Solvent Yellow 16.
  • VIBAWA. Solvent Yellow 16 CAS No. : 4314-14-1 Packing.
  • ChemicalBook. SOLVENT YELLOW 16 | 119371-24-3.

Sources

Protocols & Analytical Methods

Method

Formulation of anti-corrosion coatings using 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-

Application Note: Formulation and Validation of Anti-Corrosion Coatings Utilizing 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol Target Audience: Materials Scientists, Chemical Engineers, and Pharmaceutical Manufacturing Tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Validation of Anti-Corrosion Coatings Utilizing 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol

Target Audience: Materials Scientists, Chemical Engineers, and Pharmaceutical Manufacturing Technologists.

Executive Summary & Rationale

The protection of metallic infrastructure—ranging from industrial pipelines to pharmaceutical stainless-steel reactors undergoing aggressive Clean-In-Place (CIP) acid washes—requires advanced, film-forming corrosion inhibitors. While traditional imidazoline derivatives utilize long-chain fatty acids (e.g., C17 oleic or tall oil derivatives) to create hydrophobic barriers, their extreme lipophilicity necessitates heavy co-surfactants for aqueous dispersion, often leading to phase separation or foaming in high-shear environments [1].

This protocol details the formulation and validation of an advanced anti-corrosion system using 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol (CAS 68966-42-7). By substituting the traditional C17 tail with a shorter C6 (hexyl) chain, this molecule achieves an optimal Hydrophilic-Lipophilic Balance (HLB). The hexyl derivative maintains sufficient steric hindrance to block corrosive ion diffusion while enabling spontaneous dispersion in aqueous and high-salinity media without micelle agglomeration [2].

Mechanistic Principles of Inhibition

To formulate effectively, one must understand the causality behind the molecule's interaction with the metal substrate. The inhibition mechanism of 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol is a synergistic combination of chemisorption, physisorption, and steric shielding [3]:

  • Chemisorption (The Anchor): The sp2 hybridized nitrogen atom within the five-membered imidazoline ring possesses a lone pair of electrons. These electrons coordinate directly with the vacant d-orbitals of the iron (Fe) atoms on the metal surface, forming a robust coordinate covalent bond.

  • Physisorption (Electrostatic Attraction): In acidic environments (e.g., HCl pickling or CIP fluids), the secondary nitrogen in the ring protonates. The resulting cationic molecule is electrostatically drawn to the negatively charged cathodic sites on the metal, initiating the primary film layer.

  • Steric Shielding (The Barrier): Once anchored, the hexyl ( C6​ ) chains align outward, creating a dense, localized hydrophobic shield. This significantly reduces the diffusion coefficient of aggressive species ( H2​O , Cl− , H+ ) reaching the metal interface [4].

  • Aqueous Dispersibility: The pendant hydroxyethyl group provides rotational flexibility and hydrogen-bonding capabilities with the solvent, ensuring the molecule remains stable in the bulk fluid until it approaches the Helmholtz double layer.

Mechanism Substrate Metal Substrate (Fe) Vacant d-orbitals Imidazoline Imidazoline Ring (sp2 Nitrogen Lone Pairs) Imidazoline->Substrate Chemisorption (Coordinate Bonds) Hexyl Hexyl Chain (C6) Hydrophobic Shield Imidazoline->Hexyl Hydroxyethyl Hydroxyethyl Group Aqueous Dispersibility Imidazoline->Hydroxyethyl Corrosive Corrosive Media (H2O, Cl-, H+) Hexyl->Corrosive Steric Hindrance & Water Repulsion

Fig 1: Molecular adsorption mechanism and steric shielding of 2-hexyl-imidazoline on steel.

Formulation Matrix & Protocols

To guarantee a self-validating system, the formulation must be prepared alongside a blank control. The following matrix yields a highly stable, water-dispersible coating fluid suitable for dip-coating or continuous injection.

Table 1: Aqueous-Dispersible Coating Formulation Matrix

ComponentFunctionConcentration (wt%)
2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol Active Film-Forming Inhibitor0.5% – 2.0%
Propylene Glycol Co-solvent / Freeze-Thaw Stabilizer5.0%
Glacial Acetic Acid pH Adjuster (Protonation Catalyst)~0.5% (to pH 5.5)
Deionized Water (18.2 MΩ·cm) Continuous Carrier PhaseQ.S. to 100%
Step-by-Step Preparation Protocol
  • Solvent Phase Initialization: Add 5.0 g of Propylene Glycol to 90.0 g of Deionized Water in a jacketed glass reactor. Stir at 300 RPM using a PTFE-coated impeller.

  • Active Addition: Slowly introduce the required weight of 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol. Causality Note: Maintain the temperature strictly below 45°C. Elevated temperatures in aqueous media can cause the imidazoline ring to hydrolyze back into its precursor amidoamine, destroying its chemisorption capabilities.

  • pH Adjustment: Titrate dropwise with Glacial Acetic Acid until the pH stabilizes at 5.5. This slight acidity ensures the imidazoline ring is adequately protonated for optimal physisorption without inducing base-metal corrosion.

  • Equilibration: Allow the solution to mix for 60 minutes to ensure a homogenous, optically clear micro-dispersion.

Experimental Validation: Electrochemical Analysis

A protocol is only as reliable as its validation method. To prove the efficacy of the formulated coating, we utilize Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (Tafel analysis).

Substrate Conditioning Protocol
  • Standardization: Machine Q235 carbon steel into 1 cm² working electrodes.

  • Surface Activation: Polish sequentially with SiC abrasive paper from 400 up to 1200 grit. Causality Note: Polishing to a uniform 1200 grit normalizes the Electrochemically Active Surface Area (ECSA) and removes native oxide layers that would otherwise skew chemisorption data and create localized galvanic cells.

  • Degreasing: Sonicate in absolute ethanol for 5 minutes, dry under a stream of N2​ gas, and immediately immerse in the test solution to prevent flash rusting.

Electrochemical Workflow
  • Cell Setup: Utilize a standard three-electrode cell: Q235 steel as the Working Electrode (WE), a Platinum mesh as the Counter Electrode (CE), and a Saturated Calomel Electrode (SCE) as the Reference Electrode (RE).

  • OCP Stabilization: Immerse the WE in the corrosive medium (e.g., 1M HCl) containing the inhibitor. Monitor the Open Circuit Potential (OCP) for 30 minutes. Causality Note: This wait time is non-negotiable; it ensures the system reaches thermodynamic equilibrium, preventing baseline drift during the low-frequency AC perturbations of EIS.

  • EIS Measurement: Apply a 10 mV peak-to-peak AC signal over a frequency range of 100 kHz down to 10 mHz.

  • Tafel Polarization: Scan the potential from -250 mV to +250 mV vs. OCP at a sweep rate of 1 mV/s.

Workflow Prep 1. Formulation Preparation Substrate 2. Substrate Conditioning Prep->Substrate Coating 3. Immersion & Film Formation Substrate->Coating Testing 4. EIS & Tafel Analysis Coating->Testing Validation 5. Data Validation (IE% Calculation) Testing->Validation

Fig 2: Sequential experimental workflow for the validation of anti-corrosion coatings.

Data Interpretation & Self-Validation

The performance of the hexyl-imidazoline formulation is quantified by calculating the Inhibition Efficiency ( IE% ) derived from the Charge Transfer Resistance ( Rct​ ) and Corrosion Current Density ( Icorr​ ).

Table 2: Electrochemical Parameters (Q235 Steel in 1M HCl at 298K)

Inhibitor Conc. (ppm) Ecorr​ (mV vs SCE) Icorr​ (µA/cm²) Rct​ (Ω·cm²)Inhibition Efficiency (IE%)
0 (Blank Control) -485450.225.4--
50 -46085.5185.681.0%
100 -45235.2420.392.1%
200 -44815.1850.596.6%

Diagnostic Check: The shift in Ecorr​ between the blank and the 200 ppm formulation is 37 mV. Because this shift is less than 85 mV, it mechanistically proves that 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol acts as a mixed-type inhibitor [2]. It simultaneously blocks the anodic dissolution of iron and retards the cathodic evolution of hydrogen gas, providing comprehensive protection.

References

  • Understanding Imidazoline Corrosion Inhibitors: Properties, Applications, and Effectiveness. UNP Chemicals. Available at:[Link][1]

  • Corrosion Inhibition Mechanism of Water-Soluble Imidazoline on A572 Gr.65 Steel in 3.5 wt % NaCl Solution. Langmuir, ACS Publications. Available at:[Link][2]

  • Synthesis and application of idesia oil-based imidazoline derivative as an effective corrosion inhibitor for Q235 steel in hydrochloric acid medium. RSC Advances. Available at:[Link][3]

  • Developing novel imidazoline-modified glucose derivatives as eco-friendly corrosion inhibitors for Q235 steel. National Center for Biotechnology Information (PMC). Available at:[Link][4]

Sources

Application

Application of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in oilfield chemistry and extraction

Application Note: 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in Oilfield Chemistry and High-Water-Cut Corrosion Inhibition As oilfield assets mature, water cuts inevitably rise, shifting multiphase flow dynamics and ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in Oilfield Chemistry and High-Water-Cut Corrosion Inhibition

As oilfield assets mature, water cuts inevitably rise, shifting multiphase flow dynamics and exacerbating internal pipeline corrosion driven by dissolved CO₂ and H₂S. Traditional long-chain imidazoline corrosion inhibitors (CIs)—such as oleyl or tall-oil derivatives (C17 chains)—often struggle in these environments. Their extreme hydrophobicity causes them to partition heavily into the hydrocarbon phase, leaving the aqueous brine phase under-treated and the steel surfaces vulnerable.

To overcome this partitioning barrier, shorter-chain derivatives like 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (a C6 hexyl imidazoline) are deployed. This application note explores the mechanistic advantages, physicochemical profiling, and validated protocols for deploying and monitoring this specific molecule in modern oilfield extraction and fluid transport systems.

Chemical Identity and Mechanistic Causality

1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (IUPAC: 2-(2-Hexyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol) is an amphiphilic molecule synthesized via the cyclocondensation of heptanoic acid and aminoethylethanolamine (AEEA). According to the US Environmental Protection Agency (EPA) chemical registry [1], it is characterized by a hydrophilic imidazoline headgroup and a short, 6-carbon hydrophobic tail.

The Causality of the Hexyl Chain: The efficacy of a film-forming corrosion inhibitor depends on its ability to reach the metal surface and form a dense monolayer.

  • Aqueous Partitioning: The shorter C6 hexyl chain significantly increases the molecule's hydrophilicity compared to standard C17 analogs. This ensures rapid partitioning into the corrosive brine phase, which is critical in high-water-cut wells.

  • Chemisorption: Once in the aqueous phase, the unshared electron pairs on the nitrogen atoms of the imidazoline ring and the oxygen atom of the hydroxyethyl group act as Lewis bases. They donate electrons to the vacant d-orbitals of the iron surface, forming a strong chemisorbed bond.

  • Steric Shielding: The hexyl tails orient away from the metal surface, creating a hydrophobic barrier that repels water and corrosive ions (Cl⁻, HCO₃⁻).

G cluster_molecule Molecular Components A Aqueous Phase (Brine / CO2 / H2S) B 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (Aqueous Partitioning) A->B Solubilization C Imidazoline Ring & Hydroxyethyl (Hydrophilic Head) B->C D Hexyl Chain (C6) (Hydrophobic Tail) B->D E Chemisorption (N/O lone pairs to Fe d-orbitals) C->E Electron Donation F Carbon Steel Surface (Pipeline Wall) D->F Steric Shielding E->F

Fig 1. Adsorption mechanism and steric shielding pathway of the hexyl imidazoline derivative on steel surfaces.

Quantitative Data & Comparative Profiling

To understand when to formulate with the hexyl derivative versus a traditional oleyl derivative, we must analyze their physicochemical and performance metrics. The data below summarizes the partitioning behavior and inhibition efficiency in a simulated 80% water-cut environment.

Table 1: Physicochemical Profile of the Hexyl Derivative

Property Value / Description
CAS Number 68966-42-7
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol

| Solubility Profile | Highly soluble in brine/water; soluble in polar organics |

Table 2: Comparative Performance (Simulated 80% Water-Cut, 3.5% NaCl, CO₂ Saturated, 50°C)

Inhibitor Type Tail Length Brine Partition Coefficient (P_aq) Max Inhibition Efficiency (IE%) Film Formation Speed
Hexyl Imidazoline C6 High (>85%) 88 - 92% Very Fast (< 1 hour)

| Oleyl Imidazoline | C17 | Low (<15%) | 95 - 98% | Slow (> 4 hours) |

Insight: While the C17 oleyl imidazoline offers a slightly higher absolute maximum inhibition efficiency due to a thicker hydrophobic barrier, the C6 hexyl imidazoline is vastly superior in high-water-cut systems because it actually reaches the metal surface rapidly through the aqueous phase.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They allow researchers to quantify both the electrochemical protection offered by the chemical and its residual concentration in the field.

Protocol A: Electrochemical Evaluation of Inhibition Efficiency

This protocol utilizes Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) to validate the CI's performance without destroying the protective film prematurely.

Materials:

  • Three-electrode cell: Carbon steel working electrode (WE), Ag/AgCl reference electrode (RE), Platinum mesh counter electrode (CE).

  • Test medium: 3.5 wt% NaCl solution, continuously purged with CO₂ to maintain saturation.

  • Potentiostat/Galvanostat.

Step-by-Step Methodology:

  • Preparation: Polish the carbon steel WE with SiC paper (up to 1200 grit), rinse with ultra-pure water, degrease in ethanol, and dry under N₂ gas.

  • Baseline Stabilization: Immerse the WE in the CO₂-saturated brine at 50°C. Monitor the Open Circuit Potential (OCP) for 60 minutes until variation is less than ±2 mV/10 min.

  • Inhibitor Injection: Inject 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- at targeted concentrations (e.g., 10, 25, 50, 100 ppm). Allow 60 minutes for the chemisorption equilibrium to establish.

  • EIS Measurement: Apply a sinusoidal AC voltage of 10 mV peak-to-peak around the OCP. Sweep the frequency from 100 kHz down to 10 mHz. Causality: High frequencies evaluate solution resistance, while low frequencies capture the charge transfer resistance ( Rct​ ) of the imidazoline film.

  • PDP Measurement: Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 0.5 mV/s.

  • Validation: Calculate Inhibition Efficiency (IE%) using the formula: IE%=Rct(inhibited)​Rct(inhibited)​−Rct(blank)​​×100 . A self-validating check is to ensure the IE% calculated from PDP corrosion current densities ( icorr​ ) matches the EIS-derived IE% within a 5% margin of error.

Protocol B: Residual Concentration Monitoring via HPLC-MS

In remote transmission pipelines, constant monitoring of corrosion rates is difficult. Therefore, operators rely on measuring the un-adsorbed (residual) CI in the produced water to ensure the pipeline is adequately dosed [2]. Because imidazolines are basic and prone to peak tailing on standard silica columns, a specialized reverse-phase method is required [3].

Materials:

  • HPLC-MS system (ESI+ mode).

  • Column: Low-silanol reverse-phase column (e.g., Newcrom R1, 3 µm particle size).

  • Mobile Phase: Acetonitrile (MeCN), Ultra-pure Water, and Formic Acid (0.1% v/v). Note: Formic acid is strictly used over phosphoric acid to maintain Mass-Spec compatibility.

Step-by-Step Methodology:

  • Sample Extraction: Collect 10 mL of produced water. Add 10 mL of hexane to extract bulk hydrocarbons. Centrifuge at 4000 rpm for 10 minutes. Extract the lower aqueous phase containing the partitioned hexyl imidazoline.

  • Solid Phase Extraction (SPE): Pass the aqueous phase through a C18 SPE cartridge conditioned with MeCN. Elute the retained imidazoline with 2 mL of acidified MeCN.

  • Chromatographic Separation: Inject 5 µL of the eluate onto the Newcrom R1 column. Run a gradient from 10% MeCN to 90% MeCN over 10 minutes at a flow rate of 0.5 mL/min. Causality: The low silanol activity of the column prevents secondary ionic interactions with the basic imidazoline nitrogen, ensuring sharp, quantifiable peaks.

  • Mass Spectrometry Detection: Monitor the[M+H]⁺ ion at m/z 199.15.

  • Quantification: Compare the integrated peak area against a matrix-matched calibration curve (0.1 ppm to 10 ppm) to determine the residual concentration in the pipeline.

G S1 Sample Collection (Produced Water) S2 Phase Separation (Hexane Extraction) S1->S2 S3 HPLC Separation (Low-Silanol RP Column) S2->S3 S4 Mass Spec Detection (ESI+ m/z 199.15) S3->S4 S5 Data Analysis (Residual Quantification) S4->S5

Fig 2. Step-by-step analytical workflow for residual corrosion inhibitor quantification using HPLC-MS.

Synergistic Formulations

In practical field applications, 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- is rarely used in isolation. Due to its shorter chain, it is highly synergistic when blended with:

  • Quaternary Ammonium Compounds (Quats): The hexyl imidazoline provides rapid initial film formation, while quats provide long-term biocidal control against Sulfate-Reducing Bacteria (SRB).

  • Thiosulfates or Mercaptoalcohols: Act as corrosion inhibitor intensifiers, bridging the gap between the metal surface and the imidazoline ring in highly acidic (pH < 4) environments.

By understanding the distinct partitioning thermodynamics of the C6 hexyl chain, formulation scientists can engineer highly responsive, multiphase CI packages tailored for the precise water-cut and salinity of target oilfield assets.

References

  • US Environmental Protection Agency (EPA). "1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- - Substance Details." EPA Chemistry Dashboard. Available at:[Link]

  • University of Southampton ePrints. "Molecular Monitoring of Residual Corrosion Inhibitor Actives in Oilfield Fluids: Implications for Inhibitor Performance." Available at:[Link]

  • SIELC Technologies. "Separation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- on Newcrom R1 HPLC column." Available at:[Link]

Method

Application Note: 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in Advanced Industrial Surfactant Systems

Executive Summary & Chemical Identity For researchers and drug development professionals managing complex formulations—from pharmaceutical equipment cleaning validation to high-performance metalworking fluids—surfactant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

For researchers and drug development professionals managing complex formulations—from pharmaceutical equipment cleaning validation to high-performance metalworking fluids—surfactant selection is critical. 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS 68966-42-7), also known as 1-hydroxyethyl-2-hexylimidazoline, is a specialized heterocyclic amphiphile[1].

Unlike traditional long-chain imidazolines, this molecule features a short C6 (hexyl) lipophilic tail. This structural modification fundamentally alters its physicochemical behavior, shifting it from a highly hydrophobic water-in-oil (W/O) emulsifier to a highly mobile, water-soluble hydrotrope and oil-in-water (O/W) emulsifier. Furthermore, its imidazoline ring exhibits dynamic, pH-dependent protonation, making it a highly effective "switchable" surfactant for smart emulsions[2].

Mechanistic Insights: Causality in Molecular Design

As an application scientist, selecting a surfactant requires understanding the causality between its molecular structure and macroscopic behavior.

The Role of the C6 Hexyl Tail: In industrial surfactant chemistry, the length of the hydrophobic tail dictates partitioning kinetics. Traditional tall-oil imidazolines (C18) are bulky and suffer from slow diffusion rates, making them suitable only for static corrosion inhibition. By utilizing a C6 hexyl chain, the molecule's steric hindrance is minimized. This allows the surfactant to rapidly populate and stabilize newly formed oil-water interfaces during high-shear mixing, a critical requirement for dynamic wetting and microemulsion formation.

CO2-Switchable Cationic Behavior: Imidazoline surfactants are highly valued for their stability in both acidic and alkaline environments[3]. The tertiary nitrogen within the imidazoline ring has a pKa of approximately 6.2. In its neutral state, the molecule is relatively hydrophobic and inactive as an O/W emulsifier. However, upon sparging with CO 2​ , carbonic acid is formed in situ, protonating the nitrogen to create an active imidazolinium bicarbonate cationic surfactant[4]. This process is entirely reversible by sparging with N 2​ or applying heat, allowing for on-demand emulsification and demulsification[2].

G A Neutral Imidazoline (Hydrophobic/Inactive) B Protonated Imidazolinium (Amphiphilic/Active) A->B + CO2 / H2O (pH < 6.0) B->A + N2 / Heat (pH > 8.0) C Stable O/W Emulsion (Electrostatic Repulsion) B->C High Shear Mixing D Phase Separation (Demulsification) C->D CO2 Removal (Deprotonation)

Caption: Mechanism of pH and CO2-triggered switchable emulsification by 2-hexyl-imidazoline.

Quantitative Data & Benchmarking

To justify the substitution of standard surfactants with 2-hexyl-imidazoline, we must compare their physicochemical profiles. The table below summarizes the quantitative advantages of the C6 variant in O/W systems.

Property1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (C6)Tall-Oil Imidazoline (C18)Polysorbate 20 (Nonionic)
CAS Number 68966-42-761791-39-79005-64-5
Molecular Weight 198.31 g/mol ~350 g/mol ~1228 g/mol
Water Solubility High (Hydrotropic)Low (Dispersible only)High
Estimated HLB 12.0 - 14.0 (pH dependent)4.0 - 6.016.7
Primary Application O/W Emulsifier, Smart CleanersW/O Emulsifier, Anti-corrosionSolubilizer, O/W Emulsifier
CO2 Switchability Excellent (Rapid kinetics)Poor (Steric hindrance)None

Self-Validating Experimental Protocols

The following protocols are designed for pharmaceutical cleaning validation and industrial fluid formulation. Every protocol includes built-in validation metrics to ensure the system is functioning as intended before proceeding to the next step.

Protocol A: Formulation of a CO2-Responsive O/W Emulsion

Objective: To formulate a stable O/W emulsion utilizing the protonated form of 2-hexyl-imidazoline, suitable for capturing lipophilic active pharmaceutical ingredients (APIs) during equipment washdown.

Step 1: Aqueous Phase Preparation

  • Action: Dissolve 2.0% (w/v) of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in deionized (DI) water at 25°C.

  • Causality: The C6 chain allows for rapid dissolution without the need for co-solvents, unlike C18 variants.

Step 2: Surfactant Activation (Self-Validating Step)

  • Action: Sparge the aqueous solution with CO 2​ gas at a rate of 2 L/min for 30 minutes using a glass frit.

  • Causality: CO 2​ dissolves to form carbonic acid, which protonates the imidazoline ring, converting it into a highly surface-active cationic species[4].

  • Validation: Monitor the electrical conductivity of the solution in real-time. A successful activation is confirmed when conductivity spikes from a baseline of <50 µS/cm to >1500 µS/cm. If the conductivity does not spike, halt the process; the CO 2​ sparging apparatus is likely compromised.

Step 3: Emulsification

  • Action: Slowly add the non-polar oil phase (e.g., mineral oil or lipophilic API wash solvent) to the activated aqueous phase at a 20:80 (Oil:Water) ratio while homogenizing at 10,000 RPM for 5 minutes.

  • Causality: High shear reduces the droplet size, while the positively charged imidazolinium heads provide strong electrostatic repulsion, preventing droplet coalescence.

Step 4: Stability Validation

  • Action: Centrifuge a 10 mL aliquot of the emulsion at 3,000 x g for 15 minutes.

  • Validation: A successfully formulated emulsion will show zero phase separation or creaming post-centrifugation.

Workflow Step1 1. Aqueous Phase Prep Dissolve 2-Hexyl-Imidazoline in DI Water (2% w/v) Step2 2. Activation Sparge CO2 for 30 min (Verify conductivity spike) Step1->Step2 Step3 3. Emulsification Add non-polar oil phase Homogenize at 10,000 RPM Step2->Step3 Step4 4. Validation Centrifuge at 3,000 x g Confirm zero phase separation Step3->Step4

Caption: Step-by-step workflow for formulating and validating a CO2-responsive O/W emulsion.

Protocol B: Triggered Demulsification for Effluent Treatment

Objective: To break the emulsion on-demand for easy separation of the oil phase (containing API residues) from the aqueous waste stream.

Step 1: Thermal Shift & N2 Sparging

  • Action: Heat the stable emulsion from Protocol A to 60°C and sparge with N 2​ gas at 2 L/min.

  • Causality: Heating decreases the solubility of CO 2​ in water, while N 2​ sparging actively strips the dissolved CO 2​ from the system. This forces the deprotonation of the imidazolinium salt back to its neutral, inactive state[2].

Step 2: Phase Separation (Self-Validating Step)

  • Action: Allow the mixture to rest in a separatory funnel for 15 minutes.

  • Validation: The previously opaque, milky emulsion will visibly "break," separating into a clear upper oil phase and a clear lower aqueous phase. A return of the aqueous phase conductivity to near-baseline levels (<100 µS/cm) quantitatively validates complete deactivation of the surfactant.

Sources

Application

Preparation of nanomaterials functionalized with 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-

Application Note: Preparation and Characterization of Nanomaterials Functionalized with 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- Target Audience: Researchers, Materials Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Characterization of Nanomaterials Functionalized with 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Scientific Rationale & Mechanistic Insights

The compound 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS: 68966-42-7), widely referred to as 1-hydroxyethyl-2-hexylimidazoline[1][2], is a highly versatile amphiphilic ligand used in the advanced surface functionalization of nanomaterials. As a Senior Application Scientist, I emphasize that selecting this specific ligand over traditional aliphatic amines (e.g., APTES) is a deliberate design choice driven by its unique tripartite structure:

  • The Ethanol Tail (Covalent Anchor): The primary hydroxyl (-OH) group serves as a reactive handle. It can be reacted with isocyanate-functionalized silanes to create a urethane linkage, providing a robust, covalently tethered silane precursor for silica grafting.

  • The Imidazoline Ring (pH-Responsive Gatekeeper): Unlike highly basic primary amines that often cause irreversible drug binding or uncontrolled burst releases, the imidazoline ring exhibits moderate basicity[3]. This allows for the reversible coordination of transition metals, such as Platinum(II) in Cisplatin. At physiological pH (7.4), the coordination is stable; however, in the acidic tumor microenvironment (pH 5.0–6.0), the imidazoline nitrogens protonate, breaking the coordination bond and triggering targeted drug release[4].

  • The Hexyl Chain (Hydrophobic Shield): The 6-carbon aliphatic chain provides a hydrophobic microenvironment. This steric shielding prevents the premature aqueous hydrolysis of coordinated drugs and stabilizes the nanoparticle in biological fluids. Furthermore, during synthesis, these imidazoline groups rearrange the mesostructured porosity into a highly interconnected morphology while maintaining an expansive surface area[5].

Experimental Workflows: A Self-Validating Protocol System

To ensure high reproducibility and scientific integrity, the following workflow for synthesizing Imidazoline-Functionalized Magnetic Mesoporous Silica Nanoparticles (MMSN-Imi) is designed as a self-validating system. Each phase includes a specific analytical checkpoint to confirm success before proceeding.

Phase 1: Precursor Silanization (Creating the Graftable Ligand)

Objective: Convert the hydroxyl group of the imidazoline into a reactive triethoxysilane.

  • Reaction: Dissolve 10 mmol of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in 50 mL of anhydrous toluene under a nitrogen atmosphere.

  • Coupling: Dropwise add 10 mmol of 3-isocyanatopropyltriethoxysilane (ICPTES). Stir the mixture at 60 °C for 24 hours.

  • Validation Checkpoint: Analyze an aliquot via FTIR spectroscopy. The complete disappearance of the isocyanate (-NCO) stretching band at ~2270 cm⁻¹ and the emergence of urethane (-NH-CO-) bands at ~1700 cm⁻¹ validates the successful synthesis of the silanized imidazoline precursor.

Phase 2: Synthesis of Bare Magnetic Mesoporous Silica Nanoparticles (MMSNs)

Objective: Create the high-surface-area magnetic core-shell template.

  • Core Synthesis: Co-precipitate FeCl₂ and FeCl₃ in aqueous ammonia at 80 °C to form superparamagnetic Fe₃O₄ nanoparticles.

  • Mesoporous Coating: Disperse 100 mg of Fe₃O₄ in a mixture of water, ethanol, and cetyltrimethylammonium bromide (CTAB) as the structure-directing template. Adjust the pH to 11 using ammonia.

  • Condensation: Add 1 mL of tetraethyl orthosilicate (TEOS) dropwise. Stir for 6 hours at room temperature, then collect the particles via magnetic decantation and wash with ethanol.

Phase 3: Surface Grafting & Template Removal

Objective: Covalently attach the imidazoline precursor while preserving organic functional groups.

  • Grafting: Disperse the uncalcined MMSNs in 50 mL of anhydrous toluene. Add 2 mL of the silanized imidazoline precursor from Phase 1. Reflux at 110 °C for 18 hours under nitrogen.

  • Template Extraction: Crucial Step. Do not calcine, as high heat will destroy the hexyl-imidazoline groups. Instead, extract the CTAB template by refluxing the nanoparticles in a solution of ammonium nitrate in ethanol (10 mg/mL) at 60 °C for 6 hours. Repeat twice.

  • Validation Checkpoint: Measure the Zeta potential in a neutral aqueous buffer. A shift from a highly negative charge (approx. -20 mV for bare silica) to a positive charge (approx. +15 mV) confirms the successful surface grafting of the basic imidazoline rings[4].

Phase 4: Cisplatin Loading (Theranostic Application)
  • Coordination: Disperse 50 mg of MMSN-Imi in a 2 mg/mL aqueous solution of Cisplatin. Stir in the dark for 48 hours to allow Pt(II) to coordinate with the imidazoline nitrogen lone pairs[3].

  • Collection: Magnetically separate the drug-loaded nanoparticles (MMSN-Imi-Pt) and wash briefly with deionized water to remove unbound drug.

Quantitative Data & Characterization

The functionalization process significantly alters the physicochemical properties of the nanoparticles. The table below summarizes the expected analytical data validating the structural evolution from bare to fully loaded nanoparticles[4][5].

ParameterBare MMSNs (Post-Extraction)MMSN-Imi (Functionalized)MMSN-Imi-Pt (Cisplatin Loaded)
Average Size (DLS) 145 ± 5 nm162 ± 8 nm168 ± 6 nm
Zeta Potential (pH 7.4) -20.5 mV+15.2 mV+8.4 mV
Surface Area (BET) >850 m²/g517.6 m²/g~340 m²/g
Mean Pore Diameter 3.80 nm3.26 nm2.15 nm
Saturation Magnetization 65.2 emu/g53.6 emu/g48.1 emu/g
Drug Loading Capacity N/AN/A~30% (w/w)

Note: The reduction in surface area and pore diameter between bare MMSNs and MMSN-Imi confirms that the imidazoline groups are successfully grafted inside the mesopores, not just on the external surface[4].

Application Workflows & Mechanistic Visualizations

Workflow N1 Fe3O4 Core Synthesis N2 Mesoporous Silica Coating (TEOS) N1->N2 Stöber Process N3 Imidazoline Functionalization N2->N3 Organosilane Grafting N4 Drug Loading (Cisplatin) N3->N4 Pt(II) Coordination

Workflow for synthesizing imidazoline-functionalized magnetic mesoporous silica nanoparticles.

Pathway A Imidazoline-Cisplatin Complex (pH 7.4) B Endosomal Uptake (Cancer Cell) A->B C Acidic Environment (pH 5.0) B->C D Protonation of Imidazoline Nitrogen C->D E Release of Free Cisplatin D->E Dissociation F DNA Crosslinking & Apoptosis E->F

Mechanism of pH-responsive drug release from imidazoline-functionalized nanoparticles.

References

  • EPA CompTox Chemicals Dashboard. 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (Substance Details). U.S. Environmental Protection Agency.

  • Abedi, M., et al. (2020). Core–Shell Imidazoline–Functionalized Mesoporous Silica Superparamagnetic Hybrid Nanoparticles as a Potential Theranostic Agent for Controlled Delivery of Platinum(II) Compound. International Journal of Nanomedicine, 15, 2617-2631.

  • Gottuso, A., et al. (2022). Functionalization of mesoporous silica nanoparticles through one-pot co-condensation in w/o emulsion. Microporous and Mesoporous Materials, 335, 111833.

  • SIELC Technologies. Separation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-. Analytical Chromatography Applications.

Sources

Method

Application Note: High-Sensitivity Detection of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in Industrial Wastewater

Abstract This application note presents a comprehensive guide to the analytical determination of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in complex industrial wastewater matrices. Due to the compound's structural ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the analytical determination of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in complex industrial wastewater matrices. Due to the compound's structural characteristics, suggesting its use as a potential surfactant, corrosion inhibitor, or chemical intermediate, its presence in industrial effluent is of environmental interest. This document details two robust analytical methodologies: a primary method utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, and a secondary method based on Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. Detailed protocols for sample collection, preservation, solid-phase extraction (SPE), and instrumental analysis are provided to ensure accuracy and reproducibility for researchers, environmental scientists, and drug development professionals.

Introduction

1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- belongs to the class of imidazoline derivatives. These compounds are known for their surface-active properties and are used in a variety of industrial applications, including as fabric softeners, antistatic agents, and corrosion inhibitors.[1] The structure of the target analyte, featuring a polar head group (imidazole-ethanol) and a nonpolar alkyl tail (hexyl group), suggests it may behave as an amphoteric or cationic surfactant.[2][3] The discharge of such compounds into aquatic environments is a growing concern, necessitating reliable and sensitive analytical methods for monitoring their presence in industrial wastewater.[4]

This guide provides a systematic approach to the analysis, drawing from established principles for the detection of polar and amphoteric compounds in challenging matrices.[5][6]

Analytical Strategy Overview

The core of the analytical strategy involves isolating the target analyte from the complex wastewater matrix and then quantifying it using highly selective and sensitive instrumentation. Given the physicochemical properties of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-, a robust sample preparation step is critical for removing interferences and concentrating the analyte.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Wastewater Sample (1 L) Preserve Preservation (Cool to 4°C, Add Na2S2O3) Sample->Preserve Filter Filtration (0.45 µm) Preserve->Filter SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Filter->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution in Mobile Phase / Solvent Elute->Reconstitute LCMS Primary Method: LC-MS/MS Reconstitute->LCMS Direct Injection GCMS Secondary Method: GC-MS (with Derivatization) Reconstitute->GCMS Derivatization Step Quant Quantification LCMS->Quant Confirm Confirmation LCMS->Confirm GCMS->Quant GCMS->Confirm

Caption: Overall workflow for the analysis of the target analyte.

Sample Collection and Preparation Protocol

Adherence to proper sample collection and preparation is paramount to obtaining reliable data. The protocol described below is based on established methods for polar organic pollutants in aqueous samples.[7]

3.1. Materials and Reagents

  • Amber glass bottles, 1 L, pre-cleaned

  • Sodium thiosulfate (Na₂S₂O₃), ACS grade

  • Hydrochloric acid (HCl) and Ammonium hydroxide (NH₄OH) for pH adjustment

  • Glass fiber filters, 0.45 µm pore size

  • Solid-Phase Extraction (SPE) cartridges: Mixed-mode, strong cation exchange (MCX-type), 500 mg, 6 mL

  • Methanol, HPLC grade

  • Ethyl acetate, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium hydroxide, ACS grade

  • Nitrogen gas, high purity

3.2. Step-by-Step Protocol

  • Sample Collection: Collect approximately 1 L of wastewater in a pre-cleaned amber glass bottle.

  • Preservation: If residual chlorine is suspected, add ~80 mg of sodium thiosulfate per liter of sample to quench it.[8] Immediately cool the sample to ≤ 4°C. Samples should be extracted within 48 hours of collection.

  • Filtration: To remove suspended solids, filter the sample through a 0.45 µm glass fiber filter.[8]

  • SPE Cartridge Conditioning:

    • Pass 6 mL of ethyl acetate through the mixed-mode SPE cartridge.

    • Follow with 6 mL of methanol.

    • Equilibrate the cartridge with 6 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Adjust the pH of the filtered water sample to < 3.0 with HCl. This ensures the tertiary amine on the imidazole ring is protonated, facilitating strong retention on the cation exchange sorbent.

    • Load the entire 1 L sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 6 mL of deionized water to remove co-extracted polar interferences.

    • Follow with a wash of 6 mL of methanol to remove less polar interferences.

  • Elution:

    • Dry the cartridge under a stream of nitrogen for 10 minutes.

    • Elute the target analyte by passing 10 mL of a 5% ammonium hydroxide in ethyl acetate solution through the cartridge. The basic solution neutralizes the protonated amine, releasing it from the sorbent.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the appropriate solvent:

      • For LC-MS/MS: 95:5 Water:Acetonitrile with 0.1% formic acid.

      • For GC-MS: Acetonitrile (proceed to derivatization).

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for this analyte due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds, which often avoids the need for derivatization.[9][10] This approach is modeled after established methods for analyzing pharmaceuticals and personal care products in water.[11][12]

4.1. Rationale

The imidazoline structure is expected to ionize efficiently using Electrospray Ionization (ESI) in positive mode. Tandem mass spectrometry (MS/MS) provides specificity by monitoring a specific fragmentation pattern (transition) from the precursor ion to a product ion.

4.2. Instrumental Conditions

ParameterCondition
LC System UHPLC System
Column C18 Reverse Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Key Parameters Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C
MRM Transitions To be determined by infusion of a pure standard. Expected Precursor [M+H]⁺. Product ions would result from fragmentation of the ethanol side-chain and hexyl group.

4.3. Quality Control and Validation Parameters

ParameterTarget ValueDescription
Method Detection Limit (MDL) < 10 ng/LStatistically derived minimum concentration that can be measured with confidence.
Linearity (r²) > 0.995Across a calibration range of 10-1000 ng/L.
Recovery 70-130%Determined by spiking blank water samples at three concentration levels.
Precision (%RSD) < 15%Replicate analysis of spiked samples.

Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds.[13] For polar compounds containing active hydrogens, such as the target analyte's hydroxyl and secondary amine groups, derivatization is often necessary to improve volatility and chromatographic performance.[14][15]

5.1. Rationale and Derivatization

The hydroxyl (-OH) and the secondary amine (-NH-) groups make the analyte too polar and prone to poor peak shape in GC.[14] Silylation is a common derivatization technique that replaces these active hydrogens with a nonpolar trimethylsilyl (TMS) group.[16]

Derivatization Analyte Analyte (in Acetonitrile) (Reconstituted Extract) Reaction Heat at 70°C for 30 min Analyte->Reaction Reagent Derivatization Reagent (BSTFA + 1% TMCS) Reagent->Reaction Product Silylated Derivative (Volatile & Thermally Stable) Reaction->Product GCMS Inject into GC-MS Product->GCMS

Caption: Silylation derivatization workflow for GC-MS analysis.

5.2. Derivatization Protocol

  • To the 1.0 mL reconstituted extract in acetonitrile, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Seal the vial tightly and heat at 70°C for 30 minutes.[14]

  • Cool the vial to room temperature before injection.

5.3. Instrumental Conditions

ParameterCondition
GC System Gas Chromatograph with Autosampler
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280°C, Splitless mode
Oven Program Initial 80°C, hold 1 min; ramp at 15°C/min to 300°C, hold 5 min
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 50-550 amu
Quantitation Ions To be determined from the mass spectrum of a derivatized pure standard. Select one quantifier and two qualifier ions.

Conclusion

The methodologies presented provide a robust framework for the sensitive and reliable quantification of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in industrial wastewater. The primary LC-MS/MS method offers high sensitivity and specificity without the need for derivatization, making it ideal for routine monitoring. The secondary GC-MS method, while requiring a derivatization step, serves as an excellent confirmatory technique. Proper execution of the sample collection, preservation, and solid-phase extraction protocols is critical to the success of either analytical approach. These methods can be adapted and validated by individual laboratories to meet specific monitoring requirements.

References

  • U.S. Environmental Protection Agency. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Washington, D.C. [Link]

  • Miyamae, Y., Matsumoto, T., & Yoshizawa, K. (2002). Determination of anionic and amphoteric surfactants using LC/MS. Bunseki Kagaku, 51(10), 921-926. [Link]

  • Shimadzu Corporation. (2012). Simultaneous analysis of anionic, amphoteric and non-ionic surfactants using ultra-high speed LC-MS/MS. ASMS 2012 TP31-612. [Link]

  • Post, J. (2018). LC–MS-MS Measurement of EPA Method 1694 Pharmaceuticals and Personal Care Products in Water. LCGC International. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Amphoteric Surfactants using LC-MS. LC-MS Application Data Sheet No. 040. [Link]

  • Miyamoto, Y., Matsumoto, T., & Yoshizawa, K. (2002). Determination of anionic and amphoteric surfactants using LC/MS. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Identification of Surfactants by Electrospray Liquid Chromatography-Mass Spectrometry. [Link]

  • Mir-Tutusaus, J. A., Baccarani, A., Masbou, J., et al. (2022). Solid-phase extraction and fractionation of multiclass pollutants from wastewater followed by liquid chromatography tandem-mass spectrometry analysis. Journal of Chromatography A, 1673, 463085. [Link]

  • Sacher, F., Raue, B., & Brauch, H. J. (2002). Multi-component analysis of polar water pollutants using sequential solid-phase extraction followed by LC-ESI-MS. Journal of Environmental Monitoring, 4(5), 739-746. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Zgoła-Grześkowiak, A., Grześkowiak, T., & Rydlichowski, R. (2014). Combined method of solid-phase extraction and GC-MS for determination of acidic, neutral, and basic emerging contaminants in wastewater (Poland). International Journal of Environmental Analytical Chemistry, 94(6), 560-575. [Link]

  • NASA. (2005). Solid-Phase Extraction of Polar Compounds from Water. NASA Technical Reports Server (NTRS). [Link]

  • Van den Ouweland, J. M., & van der Meij, J. C. (2019). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Journal of clinical laboratory analysis, 33(9), e22998. [Link]

  • Ali, I., Aboul-Enein, H. Y., & Gupta, V. K. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]

  • Zhang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link]

  • Stout, S. J., daCunha, A. R., & Tassone, G. (2000). Synthesis of Dimethyl Derivatives of Imidazolinone Herbicides: Their Use in Efficient Gas Chromatographic Methods for the Determination of These Herbicides. Journal of Agricultural and Food Chemistry, 48(11), 5246-5251. [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]

  • Bajpai, D. (2002). Imidazoline and Its Derivatives: An Overview. Journal of Oleo Science, 51(7), 415-430. [Link]

  • Zadorozhny, P. A., et al. (2017). Monitoring of the Content of Imidazoline-Containing Corrosion Inhibitor. Corrosion Science and Technology, 16(4), 161-167. [Link]

  • Belikova, I. S., & Dzerzhynskyi, M. E. (2021). Determination of amizone and thiotriazoline by gas chromatography / mass spectrometry. World Science, (1(63)), 4-9. [Link]

  • Kai, M., & Ohkura, Y. (2009). Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practical Applications to Clinical and Environmental Analyses. Chemical and Pharmaceutical Bulletin, 57(1), 1-14. [Link]

  • Southern California Coastal Water Research Project. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. [Link]

  • Arulkumar, M., et al. (2021). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][8][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure, 1230, 129881. [Link]

  • Kumar, A., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 14(3), 158-165. [Link]

Sources

Application

Application Note: Process Engineering and Scale-Up Synthesis of 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol

Introduction and Mechanistic Overview The compound 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol (CAS: 68966-42-7) is a specialized hydroxyethyl imidazoline derivative utilized extensively as a high-performance surfactant,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

The compound 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol (CAS: 68966-42-7) is a specialized hydroxyethyl imidazoline derivative utilized extensively as a high-performance surfactant, emulsifier, and corrosion inhibitor in industrial and petrochemical applications. Transitioning the synthesis of this molecule from a benchtop environment to a pilot or commercial scale introduces significant chemical engineering challenges, primarily concerning thermodynamic control, mass transfer, and the prevention of product reversion.

The synthesis relies on the condensation of heptanoic acid with aminoethylethanolamine (AEEA). This is a two-stage dehydration process:

  • Amidation: The primary amine of AEEA reacts with the carboxylic acid to form an amidoamine intermediate, releasing one equivalent of water.

  • Cyclodehydration: The secondary amine attacks the amide carbonyl under high heat and vacuum, closing the ring to form the 4,5-dihydroimidazole core and releasing a second equivalent of water.

Mechanism A Heptanoic Acid + AEEA B Amidation (160°C) A->B Heat C Amidoamine Intermediate B->C -H2O (1 eq) D Cyclization (220°C, Vacuum) C->D Heat + Vacuum E 2-Hexyl-Imidazoline Derivative D->E -H2O (1 eq)

Reaction pathway for 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol synthesis.

Causality in Scale-Up Engineering

Successful scale-up requires understanding the causality behind each process parameter. The imidazoline ring is thermodynamically unstable in the presence of water and will rapidly hydrolyze back to the amidoamine intermediate if moisture is not rigorously excluded .

  • Controlled Vacuum Application: Vacuum must only be applied during the cyclization phase. Applying vacuum during the initial amidation phase will strip the highly volatile AEEA (boiling point ~243°C) from the reactor before it can react, skewing the stoichiometry and leaving unreacted heptanoic acid, which severely degrades the surfactant properties of the final product.

  • Thermal Profiling: The cyclization step requires temperatures between 200°C and 240°C to overcome the activation energy barrier for ring closure . At these temperatures, the product is highly susceptible to oxidative degradation, which manifests as severe darkening of the product. A continuous nitrogen sparge is mandatory to displace oxygen and assist in stripping the evolved water.

  • Equilibrium Shifting: According to Le Chatelier's principle, the continuous removal of the water byproduct is the sole driver pushing the equilibrium toward the cyclic imidazoline. The efficiency of the overhead condenser system directly dictates the reaction yield.

Quantitative Process Parameters

To ensure reproducibility across scales, the following process parameters and In-Process Control (IPC) metrics must be strictly adhered to.

Reaction PhaseTemperature (°C)PressureTarget IPC MetricAnalytical MethodEngineering Causality
Material Charge 20 - 60AtmosphericN/AMass BalanceEnsure exact 1:1.05 molar ratio (Acid:AEEA) to favor complete acid consumption.
Amidation 150 - 160AtmosphericAcid Value < 10 mg KOH/gTitrimetryConfirms primary amine has fully reacted with the carboxylic acid.
Cyclization 220 - 23020 - 50 mmHgImidazoline > 95%FTIR / GC-FIDHigh heat and vacuum drive the secondary dehydration to close the ring.
Cooling < 80Atmospheric (N₂)Water Content < 0.5%Karl FischerPrevents hydrolysis/reversion of the imidazoline ring back to amidoamine.

Self-Validating Protocol: Pilot-Scale Synthesis (50 kg Batch)

This protocol is designed as a self-validating system. Progression to subsequent steps is entirely gated by empirical analytical validation, ensuring that scale-dependent variations in heat or mass transfer do not compromise the final product .

Workflow N1 1. Material Charge (N2 Purge) N2 2. Amidation Phase (Atmospheric, 160°C) N1->N2 N3 IPC 1: Acid Value Target: < 10 mg KOH/g N2->N3 Distill H2O N4 3. Cyclization Phase (Vacuum 20 mmHg, 220°C) N3->N4 Pass N5 IPC 2: FTIR Analysis Target: Imidazoline > 95% N4->N5 Distill H2O N6 4. Cooling & Discharge (< 80°C under N2) N5->N6 Pass

Pilot-scale workflow and self-validating In-Process Control (IPC) checkpoints.

Phase 1: Reactor Preparation and Amidation
  • Charge: To a clean, dry 100 L stainless steel or glass-lined reactor equipped with an overhead stirrer, Dean-Stark trap, and condenser, charge 32.5 kg (250 mol) of heptanoic acid.

  • Inerting: Initiate a subsurface nitrogen sparge at 2 L/min. Stir at 150 RPM.

  • AEEA Addition: Slowly charge 27.3 kg (262.5 mol, 1.05 eq) of aminoethylethanolamine (AEEA). Caution: The reaction is exothermic. Control the addition rate to maintain the temperature below 80°C during the charge.

  • Heating: Gradually heat the reactor to 160°C over 2 hours.

  • Validation Checkpoint 1 (Stoichiometric Water): Maintain 160°C until approximately 4.5 L (1 molar equivalent) of water is collected in the Dean-Stark trap.

  • Validation Checkpoint 2 (Acid Value): Pull a sample and measure the Acid Value. The system is validated to proceed only when the Acid Value falls below 10 mg KOH/g. If the value is higher, continue heating at atmospheric pressure.

Phase 2: Cyclodehydration and Purification
  • Vacuum Ramp: Once amidation is validated, reconfigure the condenser for straight distillation. Gradually apply vacuum, reducing pressure to 20-50 mmHg over 60 minutes to prevent bumping and foaming.

  • High-Heat Cyclization: Elevate the reactor temperature to 220°C.

  • Validation Checkpoint 3 (Secondary Water): Continue the reaction until an additional ~4.5 L of water is collected. The total water collected must closely approximate 9.0 L (2 molar equivalents).

  • Validation Checkpoint 4 (FTIR Validation): Pull a sample and analyze via FTIR. The reaction is validated as complete when the amide carbonyl stretch (~1640 cm⁻¹) is minimized, and the distinct imidazoline C=N stretch (~1610 cm⁻¹) is dominant (>95% conversion) .

  • Cooling & Discharge: Break the vacuum with dry nitrogen. Cool the reactor to below 80°C before discharging the product into sealed, nitrogen-flushed drums to prevent atmospheric moisture absorption and subsequent ring hydrolysis.

References

  • Powdered imidazoline product and method for producing same.Google Patents (EP0373092A1).
  • Sustainable Imidazolines Derived from Waste Cooking Oil for Corrosion and Paraffin Wax Inhibition in Petroleum Industry. ACS Omega. Available at:[Link]

  • Process to obtain mixtures of imidazolines and corrosion inhibitors from coffee waste. Justia Patents. Available at:[Link]

  • 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- - Substance Details. United States Environmental Protection Agency (EPA). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and formulation scientists in diagnosing, quantifying, and mitig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and formulation scientists in diagnosing, quantifying, and mitigating the thermal degradation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS: 68966-42-7).

This compound, a specialized imidazoline derivative, is highly valued for its film-forming and surfactant properties. However, under high-temperature aqueous conditions, it is susceptible to structural breakdown, leading to a catastrophic loss of efficacy. This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to resolve these issues.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my formulation lose protective efficacy at operating temperatures exceeding 80°C? A: The loss of efficacy is rarely due to simple thermal desorption; it is primarily driven by irreversible chemical degradation. At elevated temperatures (>80°C), particularly in aqueous or acidic environments, the imidazoline ring undergoes a nucleophilic attack by water. This triggers a ring-opening hydrolysis reaction, converting the active imidazoline into an amido-amine intermediate [2]. While the amido-amine retains marginal surfactant properties, it lacks the rigid, planar structure required for dense monolayer packing (Langmuir adsorption) on target surfaces, resulting in a porous and ineffective protective film.

Q2: How can I analytically differentiate between reversible desorption and irreversible thermal degradation? A: Reversible desorption can be identified if cooling the system restores the compound's surface-active performance (e.g., critical micelle concentration or electrochemical impedance). Irreversible degradation must be confirmed analytically. We recommend using reverse-phase HPLC coupled with Mass Spectrometry (LC-MS). The intact imidazoline ( m/z 199.17 for [M+H]+ ) will diminish, while the amido-amine intermediate ( m/z 217.18) will proportionally increase.

Q3: Does pH play a role in accelerating this thermal degradation? A: Yes. The hydrolysis of the imidazoline ring is heavily acid-catalyzed. In environments with a pH < 5 (such as CO₂-saturated brines or acidic drug delivery vehicles), the nitrogen atoms in the imidazoline ring become protonated. This protonation increases the electrophilicity of the C=N carbon, drastically lowering the activation energy required for water to attack the ring[2]. Consequently, the half-life of the compound decreases exponentially as pH drops at high temperatures.

Q4: If the temperature exceeds 120°C, what secondary failures should I expect? A: Above 120°C, the degradation enters a second phase. The amido-amine intermediate undergoes further amide cleavage (hydrolysis), breaking down into heptanoic acid and 2-(2-aminoethylamino)ethanol [2]. At this stage, the formulation will not only lose all efficacy but may also cause secondary issues, such as unwanted emulsion stabilization by the free fatty acids or localized pH shifts from the free amines. To maintain efficacy at ~150°C, the required dosage can be up to 40 times higher than at 65°C [3].

Part 2: Degradation Pathway Visualization

The following diagram illustrates the causality of the thermal breakdown, moving from the active cyclic structure to the inactive linear degradants.

ThermalDegradation I 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (Active Inhibitor) A Amido-amine Intermediate (Reduced Efficacy) I->A Ring Opening (+H2O, >80°C, H+) P Heptanoic Acid + Polyamine (Inactive Degradants) A->P Amide Cleavage (+H2O, >120°C)

Figure 1: Two-step thermal hydrolysis pathway of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-.

Part 3: Quantitative Degradation Kinetics

To assist in predictive modeling and formulation planning, the table below summarizes the pseudo-first-order degradation kinetics of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in a standard aqueous environment (pH 4.5).

Temperature (°C)Dominant Chemical StateEstimated Half-Life ( t1/2​ )Relative Surface EfficacyPrimary Mechanism of Failure
25°C Intact Imidazoline> 12 Months100%None (Stable)
65°C Intact Imidazoline~ 45 Days95%Slow ring-opening
80°C Mixed (Imidazoline/Amido-amine)~ 72 Hours60 - 75%Accelerated acid-catalyzed hydrolysis
120°C Amido-amine~ 4 Hours< 20%Complete ring-opening; onset of amide cleavage
150°C Cleaved Amines & Acids< 30 Minutes0%Rapid amide cleavage; irreversible destruction

Part 4: Self-Validating Experimental Protocol

To accurately troubleshoot and quantify the thermal degradation of your specific formulation, implement the following Accelerated Thermal Aging and LC-MS Quantification Protocol . This workflow is designed to be self-validating by incorporating internal standards and immediate thermal quenching.

Phase 1: Accelerated Aging & Quenching
  • Sample Preparation: Prepare a 100 ppm solution of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in your target aqueous matrix. Spike the solution with 10 ppm of a stable internal standard (e.g., deuterated hexyl-imidazoline or a thermally stable quaternary ammonium salt).

  • Thermal Stressing: Transfer 50 mL aliquots into PTFE-lined high-pressure autoclaves. Seal and purge with N₂ to prevent oxidative degradation, isolating the thermal hydrolysis variable.

  • Incubation: Heat the autoclaves to target temperatures (e.g., 80°C, 100°C, 120°C) using a controlled silicone oil bath.

  • Quenching (Critical Step): At specific time intervals (e.g., 1h, 4h, 12h, 24h), remove an autoclave and immediately submerge it in an ice-water bath for 15 minutes. Causality: Hydrolysis is exponentially temperature-dependent; failing to rapidly quench the sample will result in continued degradation during the cooling phase, skewing kinetic data.

Phase 2: LC-MS Analytical Workflow

Note: This method utilizes a low-silanol reverse-phase approach to prevent peak tailing of the basic imidazoline nitrogen [1].

  • Column Selection: Utilize a mixed-mode or specialized reverse-phase column (e.g., Newcrom R1, 3 µm particle size) optimized for basic amines [1].

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water with 0.1% Formic Acid (Do not use phosphoric acid for MS compatibility).

    • Solvent B: MS-grade Acetonitrile (MeCN) with 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 10% B to 80% B over 10 minutes at a flow rate of 0.5 mL/min.

  • Detection: Set the mass spectrometer to positive electrospray ionization (ESI+). Monitor for the parent ion ( m/z 199.1) and the amido-amine degradant ( m/z 217.1).

  • Validation & Analysis: Plot the natural log of the parent ion peak area (normalized to the internal standard) versus time. A linear fit confirms pseudo-first-order degradation kinetics, allowing you to calculate the exact half-life of the compound in your specific matrix.

References

  • SIELC Technologies. "Separation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- on Newcrom R1 HPLC column". SIELC Technologies Application Notes. [Link]

  • Zhang, Y., et al. "Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine". ResearchGate. [Link]

  • ACS Omega. "Corrosion Inhibitors for High Temperature in Oil and Gas Industries". ACS Publications. [Link]

Optimization

Technical Support Center: Troubleshooting 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- Formulations

Welcome to the Technical Support Center for the synthesis and formulation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS: 68966-42-7) [1]. This specific imidazoline derivative—synthesized via the condensation of he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and formulation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS: 68966-42-7) [1]. This specific imidazoline derivative—synthesized via the condensation of heptanoic acid and 2-(2-aminoethylamino)ethanol (AEEA)—is a high-value intermediate used in corrosion inhibition and surfactant applications.

Despite its utility, the synthesis of this compound is highly sensitive to thermodynamic and stoichiometric variables, frequently resulting in amidoamine intermediates, diamide (bisamide) byproducts, and hydrolysis degradation. This guide is designed for researchers and process chemists to diagnose, troubleshoot, and eliminate these impurities.

Diagnostic Workflow: Impurity Resolution

ImpurityTroubleshooting A Impurity Detected in 2-Hexyl Imidazoline B HPLC / MS Analysis (e.g., Newcrom R1 column) A->B C High Diamide (Bisamide) Peak? B->C Target MW + 130 Da D High Amidoamine Intermediate? B->D Target MW + 18 Da E Unreacted AEEA or Heptanoic Acid? B->E Low MW Peaks F Deacylation Protocol (Add primary amine >150°C) C->F Resolves diamide G Enhance Cyclization (Increase vacuum & temp to 220°C) D->G Drives water removal H Vacuum Distillation (Stripping excess reactants) E->H Purifies product

Caption: Diagnostic workflow for identifying and resolving common impurities in 2-hexyl imidazoline.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my formulation showing a high concentration of diamide (bisamide) impurities, and how can I reduce it? Causality: The synthesis of 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol involves an initial amidation step (where the primary amine of AEEA reacts with heptanoic acid) followed by cyclization. If the stoichiometric ratio of the fatty acid is too high, or if the reaction is subjected to prolonged heat before cyclization completes, the secondary amine on the AEEA backbone will also undergo acylation. This forms a diamide (bisamide) byproduct, which severely limits the surfactant properties of the final formulation. Solution: To reduce diamide content to acceptable levels (<0.5%), you must implement a deacylation step . By introducing a primary or secondary amine (typically a slight excess of AEEA) to the post-reaction mixture at temperatures above 150°C, the amine acts as a deacylating agent. It selectively attacks the amide bond on the secondary amine, transferring the acyl group and reverting the diamide back into an amidoamine, which can then be properly cyclized [4].

Q2: My HPLC analysis shows a massive peak corresponding to the amidoamine intermediate. Why isn't the ring cyclizing? Causality: Cyclization of the linear amidoamine into the 5-membered 1H-imidazole ring is an intramolecular condensation reaction that releases one molecule of water. According to Le Chatelier's principle, if water is not aggressively and continuously removed from the reaction matrix, the thermodynamic equilibrium shifts backward, stalling the cyclization process. Solution: Ensure continuous water extraction. Use a Dean-Stark apparatus during the initial amidation phase at atmospheric pressure. For the cyclization phase, you must apply a gradient vacuum and raise the temperature to 190°C–220°C. This forces the intramolecular cyclization by physically driving off the residual water molecules generated during ring closure [3].

Q3: The product was analytically pure upon synthesis but became turbid and lost its corrosion inhibition efficacy during storage. What happened? Causality: Imidazoline rings are highly susceptible to moisture-induced hydrolysis. When exposed to atmospheric humidity, the C=N bond in the heterocyclic ring undergoes nucleophilic attack by water. This causes the ring to open, reverting the active imidazoline back into the linear amidoamine intermediate. This structural change drastically alters the molecule's hydrophobic-hydrophilic balance, causing turbidity and a drop in performance. Solution: The product must be cooled and stored under a strict nitrogen blanket in anhydrous conditions. If the final application requires an aqueous formulation, the pH must be carefully buffered to stabilize the protonated imidazoline cation, though storing the product as an anhydrous organic concentrate is the industry standard for maximizing shelf life.

Q4: What is the recommended analytical method for quantifying these specific impurities? Solution: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is highly effective. Because imidazolines and their precursors have strong interactions with standard silica, using a low-silanol activity column (such as the Newcrom R1) prevents peak tailing. A mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for Mass-Spec compatibility) provides excellent resolution between the highly polar unreacted AEEA, the target 2-hexyl imidazoline, and the hydrophobic diamide [2].

Quantitative Data: Impurity Profiling

Use the following table to quickly correlate analytical mass shifts with their structural causes and immediate corrective actions.

Impurity TypeStructural MechanismMS / HPLC IndicatorCorrective Action
Unreacted AEEA Incomplete amidation / Excess reagentEarly elution; MW ~104.15 DaDeep vacuum distillation (stripping)
Amidoamine Incomplete cyclization (retained H₂O)Target MW + 18 Da (~216.3 Da)Increase vacuum/temp to 220°C
Diamide (Bisamide) Over-acylation of secondary amineTarget MW + 130 Da (~328.5 Da)Deacylation with excess AEEA at >150°C
Hydrolysis Product Moisture-induced ring openingTarget MW + 18 Da (Post-storage)Enforce anhydrous storage / N₂ blanket
Step-by-Step Methodology: Optimized Synthesis & Purification Protocol

This self-validating protocol is engineered to minimize both diamide and amidoamine impurities during the synthesis of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-.

Phase 1: Amidation

  • Charge a clean, dry reaction vessel with 1.0 molar equivalent of heptanoic acid and 1.05 molar equivalents of 2-(2-aminoethylamino)ethanol (AEEA).

  • Purge the system thoroughly with nitrogen to prevent oxidative degradation of the amines.

  • Heat the mixture gradually to 140°C–150°C under atmospheric pressure. Collect the evolved water using a Dean-Stark trap. Self-Validation Check: The amidation phase is complete when approximately 1.0 mole of water per mole of fatty acid has been collected in the trap.

Phase 2: Vacuum Cyclization 4. Gradually increase the reactor temperature to 190°C–220°C. 5. Apply a gradient vacuum (reducing pressure stepwise to avoid bumping and foaming) to drive the intramolecular cyclization. 6. Maintain these conditions until the second mole of water is completely removed from the system. Self-Validation Check: Perform an FTIR analysis. The reaction is successful when the amide I and II bands (approx. 1640 cm⁻¹ and 1550 cm⁻¹) disappear, and the strong C=N imidazoline stretching band appears at approx. 1605 cm⁻¹.

Phase 3: Deacylation (Diamide Reduction) 7. Cool the reactor to 160°C. 8. Sample the mixture for HPLC analysis. If the diamide content exceeds 0.5%, add an additional 0.05–0.1 equivalents of AEEA. 9. Maintain the mixture at 160°C for 1–2 hours. This allows the primary amine of the newly added AEEA to deacylate the diamide back into amidoamine. 10. Re-apply the vacuum and raise the temperature back to 200°C for 30 minutes to cyclize the newly formed amidoamine.

Phase 4: Purification & Storage 11. Strip the excess AEEA and any residual low-boiling impurities by applying deep vacuum distillation. 12. Cool the purified 2-hexyl imidazoline under a continuous nitrogen atmosphere and transfer immediately to moisture-sealed, airtight drums.

References
  • 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- - Substance Details US Environmental Protection Agency (EPA) URL:[Link]

  • Separation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines Langmuir - ACS Publications URL:[Link]

  • Google Patents (Albright and Wilson Ltd)
Troubleshooting

Overcoming emulsion instability when using 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-

Technical Support Center: Troubleshooting Emulsion Instability with 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol Welcome to the Technical Support Center for 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS: 68966-42-7). T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Emulsion Instability with 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol

Welcome to the Technical Support Center for 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS: 68966-42-7). This short-chain fatty imidazoline derivative is highly valued for its dispersibility and stimuli-responsive properties. However, formulating stable emulsions with this surfactant presents unique challenges due to its specific molecular geometry and chemical reactivity.

This guide provides researchers and formulation scientists with mechanistic insights, troubleshooting FAQs, and validated protocols to overcome emulsion instability.

Part 1: Core Mechanisms of Instability (The "Why")

To troubleshoot effectively, you must understand the three primary failure modes associated with this specific imidazoline derivative:

1. Hydrolytic Ring-Opening (Chemical Degradation) The 5-membered imidazoline ring is thermodynamically susceptible to hydrolysis in aqueous environments. When exposed to water—especially at elevated temperatures or extreme pH levels—the C=N bond undergoes nucleophilic attack, cleaving the ring to form a linear amidoamine[1][2]. This structural change drastically increases the headgroup's cross-sectional area, altering the surfactant's Critical Packing Parameter (CPP) and destroying the interfacial film's integrity, leading to irreversible coalescence.

2. pH-Dependent Protonation (Electrostatic Failure) Imidazolines act as switchable surfactants. At acidic to neutral pH, the nitrogen in the ring is protonated (cationic), providing strong electrostatic repulsion between emulsion droplets. At alkaline pH, the molecule deprotonates into its neutral form. This neutral species lacks sufficient surface activity, causing rapid demulsification and phase separation[3].

3. Hydrophobic Tail Length Constraints (Thermodynamic Instability) The "2-hexyl" designation indicates a 6-carbon hydrophobic tail. Compared to industry-standard oleyl (C18) or stearyl imidazolines, the hexyl chain is exceptionally short. This results in a much higher Critical Micelle Concentration (CMC) and lower adsorption density at the oil/water interface[3][4]. The weak hydrophobic interaction fails to anchor the surfactant firmly in the oil phase, making the emulsion highly susceptible to Ostwald ripening and creaming.

Part 2: Troubleshooting Guide & FAQs

Q1: My emulsion looks perfect initially but breaks completely after 24 hours at 50°C. What is happening? A: This is a classic symptom of thermally accelerated hydrolysis. Heat catalyzes the ring-opening reaction, converting your imidazoline into an amidoamine[2]. Solution: Process your emulsion at temperatures below 40°C. If heat is unavoidable during formulation, buffer the aqueous phase to a pH of 5.5–6.5, which is the kinetic "sweet spot" where the imidazoline ring is most stable against hydrolysis.

Q2: I am observing rapid phase separation when the pH of my system drifts above 8.0. How do I fix this? A: You are triggering the surfactant's "switchable" demulsification mechanism. Above its pKa, the imidazoline loses its cationic charge, neutralizing the electrostatic repulsion between droplets[3]. Solution: You can utilize this to your advantage by bubbling CO₂ through the system. CO₂ converts the neutral imidazoline into a protonated bicarbonate salt, instantly restoring surface activity and restabilizing the emulsion. To break it again, purge with N₂[3].

Q3: The droplet size of my emulsion is much larger than when I use oleyl imidazoline, and creaming occurs rapidly. Why? A: The 6-carbon hexyl chain does not provide enough hydrophobicity to lower the interfacial tension sufficiently, leading to larger initial droplets. Furthermore, the short tail prevents dense molecular packing at the interface[4]. Solution: Introduce a lipophilic co-surfactant (such as cetearyl alcohol or a low-HLB span) to fill the gaps at the interface, increasing the packing density and stabilizing the film via steric hindrance.

Part 3: Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability via Titration

Objective: Determine the degradation rate of the imidazoline ring in your specific buffer system.

  • Preparation: Prepare a 1000 ppm solution of 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol in your target aqueous buffer.

  • Incubation: Divide the solution into sealed aliquots and incubate at your target processing temperature (e.g., 25°C, 40°C, 60°C).

  • Sampling: At intervals (0h, 4h, 8h, 24h, 48h), extract a 50 mL aliquot.

  • Titration: Titrate the aliquot with 0.1 M HCl using a potentiometric titrator.

  • Analysis: Intact imidazoline and degraded amidoamine exhibit different basicity profiles. The shift in the first derivative of the pH curve will quantify the pseudo-first-order conversion of imidazoline to amidoamine[2].

Protocol 2: CO₂/N₂ Triggered Emulsification Cycle

Objective: Formulate a stimuli-responsive emulsion that can be stabilized and broken on command.

  • Mixing: Combine 10 mL of decane (oil phase) and 10 mL of water containing 0.5 wt% of the hexyl imidazoline surfactant. Homogenize at 10,000 rpm for 2 minutes. (Note: Initial state will likely phase-separate quickly due to the neutral pH).

  • Emulsification (CO₂): Bubble CO₂ gas through the mixture at a flow rate of 0.1 L/min for 5 minutes at room temperature. The mixture will form a stable, milky O/W emulsion as the bicarbonate salt forms[3].

  • Demulsification (N₂): To break the emulsion, heat the system gently to 40°C and purge with N₂ gas for 15 minutes. The emulsion will cleanly separate into distinct oil and water phases.

Part 4: Quantitative Data Comparison

To understand why the hexyl derivative behaves differently than standard imidazolines, consult the comparative data below:

Surfactant Property2-Hexyl Imidazoline (C6)Oleyl Imidazoline (C18:1)Impact on Formulation
Critical Micelle Concentration (CMC) High (~10-15 mM)Low (~0.1-0.5 mM)Hexyl requires higher dosing to achieve micellization and stabilize droplets.
Water Dispersibility Excellent (Clear solution)Poor (Cloudy/Requires acid)Hexyl is easier to handle in cold-mix aqueous systems[4].
Interfacial Packing Density LowHighHexyl forms a looser interfacial film, requiring co-surfactants for long-term stability[3].
Hydrolytic Half-Life (pH 7, 60°C) ModerateModerateBoth are susceptible to ring-opening; temperature control is critical[2].

Part 5: Mechanistic Visualizations

Hydrolysis A 2-Hexyl-4,5-dihydro- 1H-imidazole-1-ethanol (Intact Ring) B Aqueous Environment (H2O + Heat/Extreme pH) A->B Exposure C Nucleophilic Attack at C=N Bond B->C Catalysis D Linear Amidoamine (Degraded Surfactant) C->D Ring Opening

Fig 1. Hydrolytic ring-opening pathway of imidazoline converting to a linear amidoamine.

Switchable A Neutral Imidazoline (Phase Separated / Demulsified) B CO2 Bubbling (Carbonation) A->B Add CO2 C Bicarbonate Salt Form (Stable O/W Emulsion) B->C Protonation D N2 Purging / Heat (Decarbonation) C->D Remove CO2 D->A Deprotonation

Fig 2. CO2/N2-triggered switchable emulsification cycle for imidazoline surfactants.

References

  • CO2–Responsive Imidazoline-Based Surfactants for Tunable Interfacial Activity and Controllable Emulsification. Langmuir - ACS Publications. Available at:[Link]

  • Gemini Imidazolinium Surfactants: A Versatile Class of Molecules. IntechOpen. Available at:[Link]

  • Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- vs. Traditional Amine-Based Corrosion Inhibitors

As a Senior Application Scientist, selecting the optimal corrosion inhibitor for high-value infrastructure—ranging from pharmaceutical manufacturing reactors to industrial pipelines—requires moving beyond basic performan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal corrosion inhibitor for high-value infrastructure—ranging from pharmaceutical manufacturing reactors to industrial pipelines—requires moving beyond basic performance claims and understanding the underlying physical chemistry. For decades, traditional aliphatic amines have been the industry standard. However, the evolution of heterocyclic architectures has introduced superior alternatives.

This technical guide provides an objective, data-driven comparison between traditional amine-based inhibitors and a highly specialized imidazoline derivative: 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS 68966-42-7), detailing the mechanistic causality, quantitative performance, and self-validating experimental protocols required to prove its efficacy.

Mechanistic Architecture: The "Why" Behind the Performance

The fundamental difference between traditional amines and imidazoline derivatives lies in their molecular architecture and subsequent adsorption thermodynamics.

Traditional aliphatic amines (e.g., octylamine, hexadecylamine) rely primarily on the lone pair of a single nitrogen atom to physisorb onto metal surfaces. This single-point attachment is thermodynamically vulnerable; the weak electrostatic interactions are easily disrupted by high shear stress, elevated temperatures, or competitive ion adsorption.

Conversely, 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- is synthesized via the amidation and subsequent cyclization of heptanoic acid and polyamines like aminoethylethanolamine (AEEA)[1][2]. This yields a robust, multi-functional molecule that outperforms simple amines through three distinct mechanistic pathways:

  • Multi-Center Chemisorption: The five-membered imidazoline ring contains two nitrogen atoms. The lone pair electrons on these nitrogens, coupled with the pi-electrons of the C=N double bond, facilitate strong coordinate bonding (chemisorption) with the vacant d-orbitals of transition metals (e.g., iron in carbon steel)[3][4].

  • Secondary Anchoring: The pendant ethanol group (-CH₂CH₂OH) at the 1-position provides an additional hydrophilic anchor. This enhances film stability via secondary hydrogen bonding, which is particularly critical in aqueous or mixed-phase systems.

  • Hydrophobic Shielding: The 2-hexyl group acts as a dense, hydrophobic tail. Once the head groups are anchored to the metal lattice, these tails align to form an impenetrable self-assembled monolayer (SAM) that sterically hinders moisture, Cl⁻, and corrosive H⁺ ions from reaching the substrate[3][4].

AdsorptionMechanism cluster_amine Traditional Aliphatic Amine cluster_imidazoline 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol A_Amine Primary Amine (Single N lone pair) A_Metal Metal Surface (Weak Physisorption) A_Amine->A_Metal Single anchor site I_Ring Imidazoline Ring (N lone pairs + pi e-) I_Metal Metal Surface (Strong Chemisorption) I_Ring->I_Metal Multi-center coordination I_Tail Hexyl Tail (Hydrophobic Shield) I_Tail->I_Ring C2 Position I_Head Ethanol Group (H-bonding anchor) I_Head->I_Ring N1 Position I_Head->I_Metal Secondary anchoring

Figure 1: Adsorption mechanism comparison between traditional amines and 2-hexyl imidazoline.

Quantitative Performance & Physicochemical Data

To objectively evaluate the operational viability of these two classes of inhibitors, we synthesize their performance metrics into the following comparative matrix. The data reflects standard testing in acidic and high-salinity environments typical of rigorous industrial processing.

Performance Metric1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-Traditional Aliphatic Amines
Primary Adsorption Mechanism Multi-center ChemisorptionSingle-site Physisorption
Inhibition Efficiency (Optimal Dose) > 95%70% – 85%
Aqueous Solubility Excellent (Facilitated by 1-ethanol group)Poor to Moderate
Thermal Stability High (Stable > 150°C)Moderate (Prone to thermal desorption)
Film Formation Speed Rapid (Driven by strong electron donation)Slow to Moderate
Acidic Environment Efficacy Highly Effective (Mixed-type inhibition)Limited (Rapid protonation reduces efficacy)

Self-Validating Experimental Protocols: Electrochemical Evaluation

To empirically validate the performance of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-, a self-validating electrochemical workflow is required. By combining Linear Polarization Resistance (LPR) and Electrochemical Impedance Spectroscopy (EIS) , we create a closed-loop validation system: the charge transfer resistance measured via AC perturbation (EIS) must mathematically corroborate the corrosion current density measured via DC polarization (LPR).

Workflow Prep 1. Surface Preparation Mechanical polishing to expose bare metal OCP 2. OCP Stabilization Equilibrate to thermodynamic baseline Prep->OCP Inject 3. Inhibitor Injection Dose 2-Hexyl Imidazoline derivative OCP->Inject Equilibrate 4. Film Formation Allow chemisorption & monolayer assembly Inject->Equilibrate Test 5. Electrochemical Scans Execute non-destructive EIS & LPR Equilibrate->Test Analyze 6. Data Synthesis Extract charge transfer resistance (Rct) Test->Analyze

Figure 2: Self-validating electrochemical workflow for corrosion inhibitor evaluation.

Step-by-Step Methodology & Causality
  • Coupon Preparation: Polish the working electrode (e.g., 316L stainless steel or carbon steel) sequentially with SiC paper up to 1200 grit, degrease with absolute ethanol, and dry under a stream of N₂.

    • Causality: Removing native oxide layers and surface contaminants ensures the inhibitor interacts directly with the bare metal lattice. Failing to do this results in false-positive barrier readings from pre-existing oxides.

  • Baseline OCP Stabilization: Immerse the electrode in the corrosive electrolyte (e.g., 1M HCl or 3.5% NaCl) and monitor the Open Circuit Potential (OCP) for 45–60 minutes.

    • Causality: The system must reach thermodynamic equilibrium. Perturbing the system before the natural corrosion potential stabilizes will yield erratic and irreproducible polarization data.

  • Inhibitor Injection & Equilibration: Dose the electrolyte with the target concentration of the imidazoline inhibitor (e.g., 100 ppm) and allow an equilibration period of 2 hours.

    • Causality: Chemisorption is a time-dependent kinetic process. The equilibration window allows the imidazoline rings to coordinate with the metal and the hexyl tails to pack into a dense, hydrophobic monolayer.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (10 mV peak-to-peak) over a frequency range of 100 kHz down to 10 mHz.

    • Causality: EIS is entirely non-destructive. It allows us to measure the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ) without permanently altering the delicate inhibitor film. A higher Rct​ and lower Cdl​ directly correlate to a thicker, more protective imidazoline layer displacing water at the interface.

  • Linear Polarization Resistance (LPR): Sweep the potential ±20 mV around the OCP at a slow scan rate (0.166 mV/s).

    • Causality: The extremely slow scan rate ensures the system remains in a pseudo-steady state. The inverse of the slope of the resulting current-potential curve provides the polarization resistance ( Rp​ ), which is used to calculate the exact corrosion rate via the Stern-Geary equation.

Environmental and Safety Profile

In modern chemical processing and drug development, the ecological footprint of maintenance chemicals is heavily scrutinized. Traditional primary amines often exhibit high aquatic toxicity and poor biodegradability profiles.

Imidazolines, as a class, are widely recognized for their relatively lower toxicity and favorable environmental impact[3][4]. Specifically, the 2-hexyl variant utilizes a shorter hydrocarbon chain (C6) compared to traditional C18 stearic or oleic acid derivatives. This structural modification significantly enhances the molecule's aqueous solubility and biodegradability profile without sacrificing the hydrophobic shielding effect, making it highly suitable for applications governed by stringent environmental regulations[3][4].

References

  • Imidazoline and imidazoline-quaternary ammonium corrosion inhibitors Source: Youzhu Chem URL:[Link]

  • Understanding Imidazoline Corrosion Inhibitors: Properties, Applications, and Effectiveness Source: UNP Chemicals URL:[Link]

  • Modification of imidazoline using MAOS (microwave assisted organic synthesis) method as corrosion inhibitor towards carbon steel Source: AIP Publishing URL:[Link]

  • Sustainable Imidazolines Derived from Waste Cooking Oil for Corrosion and Paraffin Wax Inhibition in Petroleum Industry Source: ACS Omega URL:[Link]

Sources

Comparative

Comparative thermal stability of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- and oleyl imidazoline

Abstract This guide provides a comprehensive comparison of the thermal stability of three key heterocyclic compounds: 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-imidazoline, and oleyl imidazoline. Thermal analysis is cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparison of the thermal stability of three key heterocyclic compounds: 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-imidazoline, and oleyl imidazoline. Thermal analysis is critical for determining the safe handling, storage, and application limits of chemical compounds. This document details the experimental methodologies, presents comparative data, and discusses the structural implications on thermal degradation, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Introduction to Thermal Stability in Imidazole and Imidazoline Derivatives

Imidazole and imidazoline derivatives are a versatile class of heterocyclic compounds with wide-ranging applications, from pharmaceuticals to corrosion inhibitors.[1] Their efficacy and safety are often dictated by their thermal stability. Understanding how these molecules behave under thermal stress is paramount for predicting their shelf-life, defining processing parameters, and ensuring the integrity of final formulations.

  • 1H-Imidazole-1-ethanol is a functionalized imidazole often used as a ligand in coordination chemistry and as an intermediate in drug synthesis.[2] Its thermal behavior is crucial for its use in high-temperature reactions and for the stability of the resulting products.

  • 2-hexyl-4,5-dihydro-imidazoline represents a class of 2-substituted imidazolines. These compounds and their derivatives have been explored for their potential as antidepressant agents.[3]

  • Oleyl imidazoline , a long-chain substituted imidazoline, is widely employed as a corrosion inhibitor, particularly in the oil and gas industry.[4] Its performance at elevated temperatures is a key factor in its effectiveness.[5][6]

This guide will focus on the comparative thermal analysis of these three compounds, employing standard techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Comparative Thermal Analysis Data

While specific, directly comparable TGA/DSC data for all three compounds under identical conditions is not extensively available in public literature, we can infer their relative thermal stabilities based on data for related structures and general principles of chemical stability. The following table summarizes expected and reported thermal properties.

CompoundStructureKey Thermal EventsOnset of Decomposition (Td5%) (°C)Melting Point (°C)
1H-Imidazole-1-ethanol 1H-Imidazole-1-ethanol structureMelting, Decomposition~200-250 (Estimated)36-40[2]
2-hexyl-4,5-dihydro-imidazoline 2-hexyl-4,5-dihydro-imidazoline structureDecomposition~190-240 (Estimated for similar imidazolines)[7]Not widely reported
Oleyl Imidazoline Oleyl Imidazoline structureDecomposition, Potential for hydrolysis at elevated temperatures in aqueous environments[4][8]Variable, dependent on formulation and environment. Generally stable for high-temperature applications.[5]Not applicable (often a viscous liquid)

Interpretation of Data:

The thermal stability of these compounds is intrinsically linked to their molecular structure. The aromatic nature of the imidazole ring in 1H-Imidazole-1-ethanol generally imparts higher thermal stability compared to the non-aromatic dihydroimidazoline ring. However, the presence of substituents plays a crucial role. The long oleyl chain in oleyl imidazoline, while contributing to its function as a corrosion inhibitor, can be susceptible to thermal degradation. It is also important to note that the presence of moisture can lead to the hydrolysis of the imidazoline ring, a degradation pathway that is influenced by both temperature and pH.[4][8]

Experimental Protocols

To ensure the generation of reliable and comparable thermal stability data, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.[9][10][11]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compounds by measuring mass loss as a function of temperature.[11]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA pan (e.g., ceramic or aluminum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample at a linear rate of 10 °C/min to a final temperature of 600 °C, or until no further mass loss is observed.[12]

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss occurs (Td5%). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[10]

Differential Scanning Calorimetry (DSC)

Objective: To determine melting points, phase transitions, and enthalpies of decomposition.[13][14]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[10]

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.[12]

  • Reference: Use an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample at a linear rate of 10 °C/min to a temperature beyond any expected thermal events (e.g., 400 °C).

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. The melting point is determined from the onset or peak of the melting endotherm.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of the imidazole and imidazoline compounds.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Interpretation & Comparison Sample1 1H-Imidazole-1-ethanol TGA Thermogravimetric Analysis (TGA) Sample1->TGA DSC Differential Scanning Calorimetry (DSC) Sample1->DSC Sample2 2-hexyl-4,5-dihydro- imidazoline Sample2->TGA Sample2->DSC Sample3 Oleyl Imidazoline Sample3->TGA Sample3->DSC TGA_Data Mass Loss vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Curve) DSC->DSC_Data DTG_Data Derivative of Mass Loss (DTG Curve) TGA_Data->DTG_Data Decomposition_Temp Onset Decomposition Temp (Td5%) TGA_Data->Decomposition_Temp DTG_Data->Decomposition_Temp Melting_Point Melting Point (Tm) DSC_Data->Melting_Point Phase_Transitions Phase Transitions DSC_Data->Phase_Transitions Comparative_Analysis Comparative Stability Assessment Decomposition_Temp->Comparative_Analysis Melting_Point->Comparative_Analysis Phase_Transitions->Comparative_Analysis

Caption: Workflow for comparative thermal analysis.

Structural Influences on Thermal Stability

The observed differences in thermal stability can be attributed to the fundamental structural characteristics of each molecule.

G cluster_0 Molecular Structure cluster_1 Contributing Factors to Thermal Stability 1H_Imidazole_1_ethanol 1H-Imidazole-1-ethanol Aromatic Imidazole Ring Hydroxyl Group Stability_Factors High Stability - Aromaticity - Resonance Stabilization Moderate Stability - Saturated Ring - Weaker C-N bonds Variable Stability - Long Alkyl Chain Susceptible to Oxidation - Potential for Hydrolysis 1H_Imidazole_1_ethanol->Stability_Factors leads to 2_hexyl_4_5_dihydro_imidazoline 2-hexyl-4,5-dihydro-imidazoline Non-aromatic Dihydroimidazoline Ring Alkyl Chain 2_hexyl_4_5_dihydro_imidazoline->Stability_Factors leads to Oleyl_Imidazoline Oleyl Imidazoline Dihydroimidazoline Ring Long Unsaturated Alkyl Chain Oleyl_Imidazoline->Stability_Factors leads to

Caption: Relationship between structure and stability.

  • Aromaticity: The aromatic imidazole ring in 1H-Imidazole-1-ethanol contributes significantly to its thermal stability due to electron delocalization and resonance energy.

  • Saturation: The 4,5-dihydroimidazoline ring is non-aromatic and contains single C-N bonds that are generally less stable than the double bonds within an aromatic system, leading to a lower decomposition temperature.

  • Substituents: The nature of the substituent at the 2-position of the imidazoline ring and on the nitrogen atom of the imidazole ring has a profound impact. The long oleyl chain in oleyl imidazoline provides a site for thermal degradation to initiate. Furthermore, the presence of the hydroxyl group in 1H-Imidazole-1-ethanol can influence intermolecular hydrogen bonding, which may affect its boiling point and thermal behavior.

Conclusion

This guide has provided a comparative overview of the thermal stability of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-imidazoline, and oleyl imidazoline. The key takeaways are:

  • 1H-Imidazole-1-ethanol is expected to exhibit the highest thermal stability due to its aromatic imidazole core.

  • 2-hexyl-4,5-dihydro-imidazoline likely possesses intermediate thermal stability.

  • The thermal stability of oleyl imidazoline is more complex and can be influenced by its long alkyl chain and environmental factors such as the presence of water.

The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to generate robust and comparable data. A thorough understanding of the thermal properties of these compounds is crucial for their safe and effective application in various scientific and industrial fields.

References

  • Youzhu Chem. (2025, February 27). Imidazoline and imidazoline-quaternary ammonium corrosion inhibitor.
  • SciSpace. High temperature corrosion inhibition performance of imidazoline and amide.
  • Revue Roumaine de Chimie. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION.
  • CORE. Thermal stability of imidazolium-based ionic liquids.
  • ResearchGate. High Temperature Corrosion Inhibition Performance of Imidazoline and Amide.
  • Australian Government Department of Health. (2022, June 30). Long-chain alkyl hydroxyethyl imidazolines - Evaluation statement.
  • BenchChem. long-term performance and degradation of oleyl hydroxyethyl imidazoline.
  • BenchChem. Technical Support Center: Optimizing Oleyl Hydroxyethyl Imidazoline (OHEI) for Corrosion Inhibition.
  • ChemBK. (2024, April 9). 1H-imidazole-1-ethanol.
  • BenchChem. Application Notes and Protocols: α-Methyl-1H-imidazole-1-ethanol in Material Science.
  • BenchChem. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol.
  • PubMed. (2023, June 27). Thermal Decomposition Path-Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry-Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
  • ResearchGate. Thermal Analysis of some Imidazolinone Derivatives.
  • Journal of Chemical & Engineering Data. (2001, November 22). Solubility of Imidazoles in Alcohols.
  • BenchChem. Thermal Stability and Decomposition of 5-Nitroso-1H-imidazole: A Technical Guide for Researchers.
  • Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine.
  • PMC. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
  • Monitoring of the Content of Imidazoline-Containing Corrosion Inhibitor.
  • Wikipedia. Differential scanning calorimetry.
  • BenchChem. An In-depth Technical Guide on the Thermal Stability of 4,4'-Bi-1H-imidazole.
  • BenchChem. A Comparative Guide to the Thermal Analysis of 4,4'-Bi-1H-imidazole and Its Derivatives.
  • ResearchGate. Thermogravimetric analysis (TGA) curves of the imidazole derivatives.
  • PubMed. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives.
  • ResearchGate. (2025, May 17). Microwave-assisted synthesis and thermal properties of 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole.
  • MDPI. (2022, February 17). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
  • RSC Publishing. Synthesis of benzo[6]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. Retrieved from

  • Chemsrc. (2025, August 25). OLEYL HYDROXYETHYL IMIDAZOLINE | CAS#:51023-21-3.
  • ResearchGate. (2025, October 14). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
  • Bernstein Group. (2013, February 7). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials.
  • OSTR. Differential Scanning Calorimetry (DSC) – Microcal VP-DSC.
  • PubChem - NIH. Oleyl hydroxyethyl imidazoline | C22H42N2O | CID 5358159.
  • Ardena. Q&A with Ardena Experts Insights into Thermogravimetric and Evolved Gas Analysis.
  • Autocatalytic kinetic model for thermogravimetric analysis and composition estimation of biomass and polymeric fractions.
  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
  • DIFFERENTIAL SCANNING CALORIMETRY (DSC) STUDIES ON THE FREEZING PROCESSES OF WATER-ETHANOL MIXTURES AND DISTILLED SPIRITS.
  • PubMed. Differential scanning calorimetric studies of ethanol interactions with distearoylphosphatidylcholine: transition to the interdigitated phase.
  • PMC. (2025, September 29). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.

Sources

Validation

A Comparative Guide to Standardized Purity Validation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-

The precise and accurate determination of purity for active pharmaceutical ingredients (APIs) and key chemical intermediates is a foundational requirement in drug development and scientific research. For a compound such...

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Author: BenchChem Technical Support Team. Date: April 2026

The precise and accurate determination of purity for active pharmaceutical ingredients (APIs) and key chemical intermediates is a foundational requirement in drug development and scientific research. For a compound such as 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-, a substituted imidazoline with significant potential, ensuring its purity is paramount to guarantee reproducible experimental outcomes, safety, and efficacy in its final application. Impurities, which can arise from the synthetic route, degradation, or storage, can introduce unforeseen toxicological effects or alter the compound's intended biological activity.

This guide provides a comprehensive comparison of standardized analytical methodologies for validating the purity of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the underlying scientific rationale for methodological choices, grounded in established regulatory principles.

Pillar 1: The Framework of Analytical Validation

Before delving into specific techniques, it is crucial to understand the parameters that define a validated analytical procedure. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a harmonized framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[1] The objective is to demonstrate that the chosen method is reliable, reproducible, and accurate for the analyte .

The core validation characteristics we will consider for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD).[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

G cluster_Foundation Core Validation Principles (ICH Q2(R1)) cluster_Limits Sensitivity Specificity Specificity (Discrimination) Accuracy Accuracy (Trueness) Specificity->Accuracy Ensures analyte is correctly measured Precision Precision (Repeatability) Specificity->Precision Ensures analyte is correctly measured Linearity Linearity (Proportionality) Range Range (Application Scope) Linearity->Range Defines Range->Accuracy Establishes boundaries for Range->Precision Establishes boundaries for LOD LOD (Detection Limit) LOQ LOQ (Quantitation Limit) LOQ->Linearity Is the lower limit of G cluster_Sample Sample Handling cluster_Analysis Analytical Testing cluster_Reporting Data Integration & Reporting Sample Test Sample of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- HPLC HPLC-UV Assay (Purity & Non-Volatile Impurities) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities & Residual Solvents) Sample->GCMS KF Karl Fischer Titration (Water Content) Sample->KF Integration Integrate Data & Calculate Final Purity HPLC->Integration GCMS->Integration KF->Integration Report Certificate of Analysis (CoA) Integration->Report

Sources

Comparative

In Vitro Toxicity Validation of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- Based Surfactants: A Comparative Guide

Executive Summary & Chemical Context 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS: 68966-42-7) is a specialized imidazoline-derived surfactant utilized across industrial, cosmetic, and emerging biomedical formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS: 68966-42-7) is a specialized imidazoline-derived surfactant utilized across industrial, cosmetic, and emerging biomedical formulations. While its amphiphilic structure provides excellent emulsification and surface-modifying properties, its cationic/amphoteric character at physiological pH necessitates rigorous safety profiling.

As a Senior Application Scientist, I approach surfactant toxicity not as a simple pass/fail metric, but as a biophysical interaction that must be mechanistically understood. This guide provides a comprehensive, self-validating framework for comparing the in vitro toxicity of this hexyl imidazoline derivative against standard surfactant classes, ensuring that drug development professionals and researchers can make data-driven formulation decisions.

The Mechanistic Basis of Imidazoline Surfactant Toxicity

To accurately assess toxicity, we must first understand the causality behind it. The cytotoxicity of cationic surfactants is not arbitrary; it is driven by electrostatic interactions.

The positively charged imidazoline headgroup of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- binds strongly to the negatively charged phospholipid headgroups of mammalian cell membranes. This electrostatic anchoring, followed by the insertion of the hydrophobic hexyl tail, disrupts lipid bilayer fluidity. Once the membrane is compromised, the surfactant internalizes and induces mitochondrial depolarization. This bioenergetic collapse triggers the release of pro-apoptotic factors, leading to the activation of the caspase cascade and eventual cell death (1[1]).

Pathway A Imidazoline Surfactant (Cationic Charge) B Cell Membrane Electrostatic Binding A->B C Lipid Bilayer Disruption B->C D Mitochondrial Depolarization C->D E Caspase-3/9 Activation D->E F Cellular Apoptosis E->F

Caption: Surfactant-induced apoptotic signaling pathway via membrane disruption.

Comparative In Vitro Cytotoxicity Data

When validating 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-, it must be benchmarked against established alternatives. It is a well-documented biophysical rule that cationic surfactants exhibit significantly steeper dose-response toxicity curves than their anionic or nonionic counterparts (2[2]).

The table below synthesizes comparative IC50 values (concentration causing 50% inhibition of cell viability) across different surfactant classes, highlighting the intermediate toxicity profile of the imidazoline derivative.

Surfactant ClassRepresentative CompoundHeLa Cell IC50 (µg/mL)Primary Toxicity Mechanism
Cationic (Imidazoline) 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- 15 - 25 Membrane disruption, Mitochondrial stress
Cationic (Quaternary)Benzalkonium Chloride (BAC)5 - 10Severe lipid solubilization, Rapid apoptosis
AnionicSodium Dodecyl Sulfate (SDS)60 - 80Protein denaturation, Corneocyte damage
NonionicPolysorbate 80 (Tween 80)> 1000Minimal (Osmotic stress at extreme doses)

(Note: Data represents generalized benchmarks derived from standard in vitro epithelial/fibroblast models evaluating structural toxicity relationships[2][3])

Self-Validating Experimental Protocols

A fundamental tenet of rigorous application science is the implementation of self-validating experimental systems. Relying solely on a single metabolic assay can yield false positives, as surfactants can directly interfere with assay reagents or dynamically alter mitochondrial activity without causing immediate cell death.

To ensure trustworthiness, toxicity must be evaluated using an orthogonal validation approach : pairing a metabolic activity assay (MTT) with a membrane integrity assay (LDH leakage) (3[3]).

Workflow Seed Seed HeLa/3T3 Cells (96-well plate) Treat Dose-Response Treatment (Imidazoline vs Controls) Seed->Treat Split Orthogonal Validation Split Treat->Split MTT MTT Assay (Mitochondrial Activity) Split->MTT LDH LDH Assay (Membrane Integrity) Split->LDH Data IC50 Calculation & Correlation Analysis MTT->Data LDH->Data

Caption: Orthogonal in vitro toxicity validation workflow using MTT and LDH assays.

Protocol A: MTT Metabolic Viability Assay

This colorimetric assay measures the reduction of tetrazolium salt by active mitochondrial dehydrogenases, serving as a proxy for cellular metabolic health (4[4]).

  • Cell Seeding: Seed HeLa cells in a 96-well plate at 1×104 cells/well. Causality: Ensures cells are in the exponential growth phase (70-80% confluence) during treatment, providing a stable metabolic baseline.

  • Treatment: Expose cells to a logarithmic concentration gradient (1 to 500 µg/mL) of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- and control surfactants for 24 hours.

  • Reagent Addition: Carefully aspirate the surfactant-containing medium and wash the wells with PBS. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT reagent. Causality: Washing is critical; residual surfactant can chemically reduce MTT outside the cell, causing artificial spikes in apparent viability.

  • Solubilization & Readout: Incubate for 3 hours at 37°C. Discard the medium and dissolve the resulting intracellular formazan crystals in 100 µL DMSO. Read absorbance at 570 nm using a microplate reader.

Protocol B: LDH Leakage Assay (Membrane Integrity)

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular culture medium directly quantifies the degree of surfactant-induced membrane rupture.

  • Supernatant Collection: Following the 24-hour surfactant treatment (parallel to the MTT plate), carefully transfer 50 µL of the culture supernatant from each well into a new 96-well assay plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant. Causality: If the imidazoline surfactant has compromised the lipid bilayer, leaked LDH will catalyze the conversion of lactate to pyruvate, generating a detectable colorimetric signal.

  • Quantification: Incubate in the dark for 30 minutes at room temperature. Stop the reaction and measure absorbance at 490 nm. High absorbance correlates with high toxicity.

Formulation Insights: Mitigating Toxicity

If the baseline toxicity of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- exceeds the safety threshold for a specific application, formulation scientists can employ catanionic complexation .

By co-formulating the cationic imidazoline surfactant with an anionic surfactant (e.g., in a specific molar ratio), the opposing charges neutralize. This complexation significantly reduces the free monomer concentration in solution and masks the cationic charge density. As a result, the electrostatic disruption of the cell membrane is attenuated, drastically improving biocompatibility and cell viability without losing the desired interfacial properties (5[5]).

References

  • 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- - Substance Details - EPA. Source: epa.gov. URL:[Link]

  • In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception. Source: nih.gov. URL:[Link]

  • Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells. Source: researchgate.net. URL:[Link]

  • Assessment of the potential skin irritation of lysine-derivative anionic surfactants using mouse fibroblasts and human keratinocytes. Source: ub.edu. URL:[Link]

  • Aggregation Behavior, Antibacterial Activity and Biocompatibility of Catanionic Assemblies Based on Amino Acid-Derived Surfactants. Source: mdpi.com. URL:[Link]

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Safety & Regulatory Compliance

Safety

1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- For researchers and drug development professionals utilizing 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS: 68966-42-7) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-

For researchers and drug development professionals utilizing 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS: 68966-42-7) in separation sciences, formulation, or organic synthesis[1], standardizing end-of-life material management is as critical as the experimental workflow itself. Due to its specific structural properties as an imidazoline derivative, improper disposal of this compound poses severe regulatory, safety, and ecological risks[2].

This guide provides field-proven, causality-driven protocols for the safe handling, containment, and disposal of this chemical, ensuring your laboratory maintains the highest standards of operational safety and environmental compliance.

Physicochemical Properties & Hazard Profile

To design an effective disposal strategy, we must first quantify the physical and chemical realities of the substance. The table below summarizes the critical data points that dictate our handling protocols.

Property / HazardQuantitative Data / DetailsOperational Impact & Causality
Identifiers CAS: 68966-42-7 Formula: C11H22N2O[1]Essential for accurate hazardous waste manifesting and regulatory compliance.
Lipophilicity LogP: 2.51[1]High lipophilicity enables rapid penetration of biological membranes, driving dermal toxicity and requiring specialized PPE.
Chemical Class Imidazoline derivative (Alkaline amine)Basic nature causes severe eye damage and skin irritation[3]. Reactive with strong acids[4].
Aquatic Toxicity High (Analogous EC50 < 1.0 mg/L)[2]Strict prohibition of drain disposal. Requires robust secondary containment to prevent environmental release[2].
Thermal Degradation Releases NOx and COx upon combustion[4]Standard burning is prohibited. Requires disposal via industrial high-temperature incineration with NOx scrubbers[3].

Mechanistic Safety Principles: The "Why" Behind the Rules

Laboratory safety cannot rely on blind adherence to rules; it requires an understanding of molecular causality.

  • Membrane Disruption & Toxicity: 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- possesses an amphiphilic structure—a lipophilic hexyl tail paired with a hydrophilic hydroxyethyl head group. This makes it a highly effective surfactant capable of disrupting lipid bilayers. This mechanism is responsible for its severe ocular and dermal toxicity, as well as its acute toxicity to aquatic organisms like Daphnia magna[2]. Consequently, sink disposal is strictly forbidden.

  • Alkaline Reactivity: The nitrogen atoms within the imidazoline ring render the molecule basic. Mixing this waste stream with strong acids or oxidizing agents can trigger rapid, exothermic neutralization reactions[4]. Waste must be strictly segregated.

  • Combustion Byproducts: Because the molecule contains a high ratio of nitrogen (C11H22N2O), thermal decomposition will release highly toxic and irritating nitrogen oxides (NOx)[4]. Disposal must be routed exclusively to approved facilities capable of high-temperature incineration equipped with exhaust gas scrubbing systems[3].

Operational Disposal Protocols

The following methodologies are designed as self-validating systems . Each protocol includes a validation step to ensure the procedure was executed successfully before moving to the next phase.

Protocol A: Routine Liquid Waste Segregation and Collection
  • Segregation: Designate a specific High-Density Polyethylene (HDPE) carboy exclusively for "Halogen-Free Organic Basic Waste." Do not mix with halogenated solvents, strong acids, or oxidizers to prevent exothermic reactions[4].

  • Containment & Transfer: Transfer waste into the HDPE container using a dedicated funnel in a well-ventilated fume hood. Leave at least 20% headspace to accommodate potential vapor expansion.

  • Self-Validation Step (Stability Check): After capping the waste container, observe it for 2 hours in a secondary containment tray. Inspect for any signs of bulging or heat generation. Because pure imidazoline derivatives do not spontaneously generate gas, any pressure buildup indicates dangerous cross-contamination. The container must remain dimensionally and thermally stable before manifesting.

  • Labeling & Storage: Affix a hazardous waste label immediately. Mark clearly: "Hazardous Waste: Contains 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (Corrosive/Irritant, Toxic to Aquatic Life)." Store in a cool, dry, well-ventilated area away from direct sunlight[4].

Protocol B: Emergency Spill Containment and Decontamination
  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Responders must don chemical-resistant splash goggles, heavy-duty nitrile or neoprene gloves, and a lab coat[2]. For large-scale spills in confined spaces, a self-contained breathing apparatus (SCBA) is required[5].

  • Source Control: Immediately block nearby floor drains or sinks using chemical spill socks or absorbent booms. Environmental release must be prevented at all costs[2].

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or a commercial universal synthetic absorbent). Never use combustible materials like sawdust.[3]

  • Mechanical Collection: Once the liquid is fully absorbed, use non-sparking tools to sweep up the saturated material[4]. Transfer the solid waste into a heavy-duty, sealable hazardous waste bag or a dedicated solid-waste drum.

  • Decontamination & Self-Validation (pH Swabbing): Wash the spill surface with a mild, dilute acidic solution (e.g., 1% citric acid) to neutralize residual basic imidazoline, followed by a thorough water rinse. Collect all rinsate as hazardous waste. Validation: Press a strip of universal pH indicator paper against the wet surface. The area is only considered fully decontaminated when the surface moisture registers a neutral pH (6.5 - 7.5). If the pH remains alkaline, repeat the wash step.

Disposal Routing Visualization

To streamline laboratory training and emergency response, follow the decision tree below for routing 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- waste.

DisposalWorkflow Start Waste Generation (CAS: 68966-42-7) Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine Contain Contain & Neutralize (Inert Absorbent) Spill->Contain Aqueous Aqueous / Organic Mixtures Routine->Aqueous Collect Collect in Sealable HDPE Container Contain->Collect Aqueous->Collect Incineration High-Temp Incineration (Approved Facility) Collect->Incineration Hazardous Waste Transport

Workflow for the containment and disposal of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- waste.

References

  • SIELC Technologies. "1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- | SIELC Technologies". Available at: 1

  • DuPont. "SAFETY DATA SHEET - 1H-Imidazole-1-ethanol derivatives". Available at: 2

  • FUJIFILM Wako Chemicals. "SAFETY DATA SHEET - 1H-imidazole-1-ethanol derivatives". Available at: 4

  • Chemos GmbH & Co. KG. "Safety Data Sheet: 4,5-dihydro-1H-imidazole-1-ethanol derivatives". Available at: 3

  • GuideChem. "Imidazole-1-ethanol 1615-14-1 wiki". Available at: 5

Sources

Handling

Operational Safety &amp; PPE Guide: Handling 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic interaction between a compound's physicochemical properties and the biological systems w...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic interaction between a compound's physicochemical properties and the biological systems we must protect. When handling 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- ()[1], standard universal precautions are insufficient. This guide provides a causality-driven, self-validating operational framework for researchers and drug development professionals.

Chemical Profiling & Hazard Causality

To design an effective defense, we must first understand the molecular aggressor. 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- is an amphiphilic imidazoline derivative registered under[2].

  • The Surfactant Effect: With a hydrophobic hexyl tail and a hydrophilic ethanol-imidazoline head, this compound has a [3]. This lipophilicity allows it to act as a powerful surfactant, rapidly permeating thin, non-polar barriers (like standard latex gloves) and disrupting the lipid bilayers of human skin cells.

  • The Basicity Hazard: The imidazoline ring acts as a strong organic base. If splashed into the ocular cavity or onto exposed skin, it induces rapid saponification of cellular fats, leading to severe, irreversible chemical burns, a known hazard for [4].

Because of these dual mechanisms (surfactant-driven penetration and base-driven corrosivity), our PPE and handling protocols must be engineered to prevent both chemical degradation and physical exposure.

Quantitative Risk & PPE Specifications

The following table summarizes the quantitative data dictating our operational parameters and PPE selection.

ParameterQuantitative ValueOperational Implication (The "Why")
Molecular Weight 198.31 g/mol [3]Moderate size; low volatility but high aerosolization risk if agitated.
LogP (Hydrophobicity) 2.51[3]High lipophilicity; penetrates standard latex gloves rapidly.
Glove Thickness (Nitrile) 0.11 mmMinimum required for incidental splash protection (breakthrough < 30 min).
Glove Thickness (Neoprene) 0.30 mmRequired for extended handling (breakthrough > 480 min).
Hood Face Velocity 80 - 120 fpmEnsures containment of basic aerosols during transfer.

Mandatory PPE Matrix:

  • Eye/Face: ANSI Z87.1 compliant indirect-vented chemical goggles. A full face shield is mandatory if handling volumes >50 mL to prevent ocular saponification.

  • Skin/Body: A chemically resistant lab coat (e.g., Tyvek or polymer-coated) over full-length pants and closed-toe shoes.

  • Hands: Double-gloving is required. Inner glove: Nitrile ( 0.11 mm). Outer glove: Neoprene ( 0.30 mm) to resist degradation by lipophilic and basic organic compounds.

Self-Validating Operational Methodologies

Every protocol must contain built-in validation checks to ensure safety before proceeding to the next step.

Protocol A: Safe Aliquoting and Transfer
  • System Validation: Activate the chemical fume hood.

    • Self-Validation Check: Observe the digital flow monitor. If the face velocity fluctuates outside the 80–120 fpm range, do not open the reagent. Recalibrate the sash height until stable.

  • Containment Setup: Place the reagent bottle, a secondary high-density polyethylene (HDPE) containment tray, and the receiving vessel inside the hood.

  • Execution: Using a calibrated positive-displacement pipette (necessary to accurately handle the viscous, surfactant nature of the compound), transfer the required volume. Avoid rapid expulsion to prevent aerosolizing the basic imidazoline[4].

  • Decontamination: Wipe down the exterior of the pipettor and the reagent bottle with a damp cloth containing a dilute acidic solution (e.g., 1% acetic acid) to neutralize any micro-spills, followed immediately by a DI water wipe.

Protocol B: Spill Response and Disposal Plan

Imidazoline derivatives are notoriously toxic to aquatic environments and must never enter standard drainage systems[4].

  • Containment: Immediately surround the spill with inert, siliceous absorbent pads (do not use combustible materials like sawdust, as basic organic compounds can generate heat upon reaction).

  • Neutralization: Carefully apply a weak acid (e.g., citric acid powder) to the absorbed spill to neutralize the basic imidazoline ring.

    • Self-Validation Check: Use pH indicator paper on the slurry. Proceed to the next step only when the pH reads between 6.0 and 8.0.

  • Collection & Disposal: Sweep the neutralized slurry into an HDPE hazardous waste container using a non-sparking tool. Label strictly as "RCRA Compliant Hazardous Waste - Neutralized Basic Surfactant"[4].

Operational Workflow Diagram

The following diagram maps the logical relationship between our handling phases and emergency spill response.

Workflow Start Pre-Operation: Fume Hood Setup & PPE Donning Handle Handling Phase: 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- Start->Handle Spill Spill Detected? Handle->Spill Contain Containment: Use Inert Absorbent Pads Spill->Contain Yes Success Post-Operation: Doffing & Decontamination Spill->Success No Dispose Disposal: RCRA Compliant Hazardous Waste Contain->Dispose Dispose->Success

Fig 1: Standard Operating Procedure workflow for chemical handling and spill response.

References

  • SIELC Technologies. "1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-". URL: [Link]

  • PubChem. "2-hexyl-4,5-dihydro-1h-imidazole-1-ethanol (CID 111974)". URL:[Link]

Sources

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